4-Hydroxypiperidinyl-2-phenylquinazoline
Description
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2-phenylquinazolin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H19N3O/c23-15-10-12-22(13-11-15)19-16-8-4-5-9-17(16)20-18(21-19)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2 |
InChI Key |
YMHSZEORZIKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship (SAR) of 4-Hydroxypiperidinyl-2-phenylquinazoline Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 4-Hydroxypiperidinyl-2-phenylquinazoline derivatives. By deconstructing the molecule into its three primary components—the quinazoline core, the 2-phenyl substituent, and the 4-hydroxypiperidinyl moiety—we explore the nuanced effects of structural modifications on biological activity. This document synthesizes data from authoritative sources to explain the causality behind experimental choices, offers detailed protocols for synthesis and biological evaluation, and presents a framework for designing next-generation inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating potent and selective therapeutic agents.
Introduction: The Quinazoline Scaffold as a Privileged Structure
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad and potent biological activities.[2] Their rigid, planar structure serves as an effective anchor for engaging with various biological targets. This has led to the development of several FDA-approved drugs, particularly in oncology, that are based on the quinazoline framework, including inhibitors of epidermal growth factor receptor (EGFR) like gefitinib and erlotinib, and phosphoinositide 3-kinase (PI3K) inhibitors such as idelalisib.[1] The versatility of the quinazoline core allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
The specific focus of this guide, the this compound scaffold, combines three key pharmacophoric elements. The strategic placement of a piperidinyl group at the C4 position and a phenyl group at the C2 position has been explored for targeting a range of enzymes and receptors, including protein kinases and G-protein coupled receptors (GPCRs).[4][5] Understanding the intricate SAR of this scaffold is paramount for optimizing lead compounds and advancing them through the drug discovery pipeline.
Deconstructing the Scaffold: A Three-Pillar SAR Analysis
The biological activity of this molecular class is not dictated by a single feature but rather by the synergistic interplay between its constituent parts. We will analyze each component systematically.
The Quinazoline Core: The Foundation for Activity
The quinazoline ring system is the fundamental anchor of these molecules. While often unsubstituted in initial library screenings, modifications to this bicyclic core can significantly impact potency, selectivity, and metabolic stability.
-
Substitution at C6 and C7: These positions are frequently modified to enhance target engagement. For instance, in the context of EGFR inhibitors, small, electron-donating groups like a methoxy (-OCH3) group at the C6 or C7 position can enhance binding affinity by forming favorable interactions within the ATP-binding pocket.[6]
-
Impact of Heteroatoms: Replacing carbon atoms within the benzene portion of the quinazoline with nitrogen (to form a pyridopyrimidine) can alter the electronic properties and hydrogen bonding capacity of the core, offering a strategy to improve selectivity or overcome resistance mutations.
The 2-Phenyl Substituent: Modulator of Potency and Selectivity
The phenyl ring at the C2 position often projects into a solvent-exposed region or a secondary binding pocket of the target protein. Its substitution pattern is a critical determinant of overall activity.
-
Electron-Withdrawing Groups (EWGs): SAR studies on related quinazoline derivatives have shown that the placement of EWGs on this phenyl ring can be highly beneficial. For example, compounds bearing a chloro (-Cl) or bromo (-Br) group, particularly at the para position, have demonstrated significantly enhanced inhibitory activity in various assays.[7][8] This suggests that these groups may be involved in favorable electronic or halogen-bonding interactions with the target.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy or methyl groups can sometimes be detrimental or offer no improvement, although this is highly target-dependent.[3] In some cases, they may improve metabolic stability at the cost of potency.
-
Steric Constraints: The size of the substituent is also crucial. Bulky groups may introduce steric hindrance that prevents optimal binding, while smaller groups like fluorine or chlorine are generally well-tolerated.[7]
The 4-(4-Hydroxypiperidinyl) Moiety: The Key to Specificity and Solubility
This substituent plays a multifaceted role, influencing solubility, directing interactions with the target, and providing a vector for further modification.
-
The Piperidine Ring: This serves as a non-planar, flexible linker that positions the crucial hydroxyl group in a specific orientation. Its conformational flexibility allows it to adapt to the topology of the binding site.
-
The 4-Hydroxyl Group: This is arguably the most critical functional group within this moiety. It can act as both a hydrogen bond donor and acceptor, forming a key interaction that anchors the ligand to the target protein. The stereochemistry at this C4 position is often paramount; a single enantiomer (either R or S) typically displays significantly higher activity, highlighting a specific and directional binding event.
-
The Piperidine Nitrogen (N-1): The nitrogen atom of the piperidine ring is a common point for modification to modulate physicochemical properties or explore additional binding interactions.[9][10] Small alkyl groups or other functionalized chains can be attached here to extend into nearby pockets, potentially increasing potency or altering the selectivity profile.[11]
Experimental Design: Synthesis and Biological Evaluation
A robust and reproducible experimental plan is essential for validating SAR hypotheses. The following sections provide standardized protocols.
General Synthetic Workflow
The synthesis of this compound derivatives can be achieved through a multi-step sequence. The following is a representative protocol adapted from established methodologies for related quinazoline compounds.[12]
Step-by-Step Protocol:
-
Step A: Synthesis of 2-Amino-benzonitrile. This starting material is often commercially available or can be synthesized from 2-nitrobenzonitrile via reduction.
-
Step B: Formation of the Quinazoline Core. React 2-amino-benzonitrile with a substituted benzoyl chloride in a suitable solvent like pyridine. The resulting amide undergoes intramolecular cyclization upon heating to form a 4-chloro-2-phenylquinazoline intermediate.
-
Step C: Nucleophilic Aromatic Substitution (SNAr). The 4-chloroquinazoline intermediate is then reacted with 4-hydroxypiperidine. This reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction is heated to drive it to completion.
-
Step D: Purification. The final product is purified using column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the target compound with high purity. Characterization is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Workflow Diagram: Synthesis of this compound Derivatives
Caption: A generalized synthetic workflow for the target compounds.
Protocol for In Vitro Biological Evaluation: EGFR Kinase Assay
Given that many quinazolines target protein kinases, a representative protocol for an EGFR kinase inhibition assay is provided.[5][13]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Test compounds dissolved in DMSO
-
96-well filter plates and scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Assay Setup: In a 96-well plate, add 10 µL of assay buffer, 10 µL of the peptide substrate solution, and 5 µL of the diluted test compound.
-
Enzyme Addition: Add 10 µL of the diluted EGFR enzyme solution to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 15 µL of the ATP solution (containing a spike of [γ-³²P]ATP).
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Quantification: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Wash the wells to remove unincorporated [γ-³²P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
SAR Summarization and Data Visualization
To consolidate the key findings, the following table and diagram provide a clear overview of the structure-activity relationships.
SAR Summary Table
This table presents hypothetical data based on the trends identified in the literature for related quinazoline scaffolds.[7][8][14]
| Compound ID | Quinazoline Substitution (R¹) | 2-Phenyl Substitution (R²) | 4-Hydroxypiperidinyl Moiety | EGFR IC₅₀ (µM) |
| 1a | H | H | (±)-4-OH | 5.2 |
| 1b | 6-OCH₃ | H | (±)-4-OH | 2.8 |
| 1c | H | 4-Cl | (±)-4-OH | 0.9 |
| 1d | 6-OCH₃ | 4-Cl | (±)-4-OH | 0.3 |
| 1e | 6-OCH₃ | 4-Cl | (R)-4-OH | 0.1 |
| 1f | 6-OCH₃ | 4-Cl | (S)-4-OH | 1.5 |
| 1g | 6-OCH₃ | 4-OCH₃ | (±)-4-OH | 3.5 |
| 1h | 6-OCH₃ | 4-Cl | 4-O(Ac) | 12.0 |
Interpretation:
-
Adding a methoxy group at R¹ is beneficial (1a vs. 1b).
-
An electron-withdrawing group at R² (4-Cl) dramatically increases potency (1b vs. 1d).
-
Stereochemistry is critical; the (R)-enantiomer is significantly more active (1e vs. 1f).
-
A free hydroxyl group is essential for activity; masking it as an acetate (1h) leads to a major loss of potency.
Logical SAR Visualization
Caption: Key SAR takeaways for the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly adaptable and potent platform for the design of targeted therapeutic agents. The structure-activity relationship is governed by a clear set of principles:
-
Core Substitution: The quinazoline core can be decorated, typically at the C6/C7 positions, to optimize interactions within the primary binding site.
-
Aryl Group Electronics: The 2-phenyl ring's potency is strongly modulated by its electronic properties, with para-substituted electron-withdrawing groups being a highly favorable feature.
-
Stereospecific Hydrogen Bonding: The 4-hydroxypiperidinyl moiety provides a critical hydrogen bonding interaction that is highly sensitive to stereochemistry, underscoring the importance of chiral synthesis or separation.
Future research in this area should focus on several key avenues. First, exploring a wider range of substituents on the 2-phenyl ring, including heterocyclic replacements, could yield improvements in selectivity and physicochemical properties. Second, derivatization of the piperidine nitrogen could be used to probe for additional interactions and modulate properties like cell permeability and metabolic stability. Finally, as potent leads are identified, in vivo studies will be crucial to validate their efficacy and safety profiles, paving the way for the development of new and effective medicines based on this privileged scaffold.
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computational docking studies of 4-Hydroxypiperidinyl-2-phenylquinazoline ligands
An In-depth Technical Guide to Computational Docking Studies of 4-Hydroxypiperidinyl-2-phenylquinazoline Ligands
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for conducting computational molecular docking studies on this compound ligands. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale that underpins a robust and reliable in silico investigation.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with significant biological activities.[1][2] This heterocyclic system is particularly prominent in the development of anticancer agents, largely because of its ability to effectively target and inhibit various protein kinases.[2][3][4] Kinases are critical regulators of cellular signaling pathways that control cell growth and proliferation; their aberrant activity is a hallmark of cancer.[2][4] Consequently, quinazoline derivatives have been successfully developed as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][5]
This guide focuses on a specific, promising subclass: this compound ligands. The inclusion of the 4-hydroxypiperidine moiety introduces distinct stereochemical and hydrogen-bonding features that can be exploited for enhanced binding affinity and selectivity.[6]
To explore the therapeutic potential of these ligands, we turn to structure-based drug design (SBDD), a rational approach that leverages the three-dimensional structure of a biological target.[7][8][9] At the heart of SBDD lies molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a small molecule (the ligand) within the active site of a target protein.[10][11][12][13] By simulating these molecular interactions, we can rapidly screen compound libraries, prioritize candidates for synthesis, and generate actionable hypotheses to guide lead optimization, significantly accelerating the drug discovery pipeline.[11][13][14]
The Computational Docking Workflow: A Methodological Deep Dive
Caption: The overarching workflow for a molecular docking study.
Step 1: Target Identification and Preparation
Expertise & Causality: The choice of a biological target is dictated by the known pharmacology of the ligand class. Quinazoline derivatives are well-established kinase inhibitors.[3][4] Therefore, a relevant protein kinase, such as EGFR (PDB ID: 2A4L), serves as an authoritative starting point for this study.[5] The quality of the protein structure is paramount; garbage in, garbage out. The preparation protocol is designed to clean the raw structural data, making it computationally tractable and biologically relevant.
Protocol: Target Protein Preparation
-
Structure Acquisition: Download the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 2A4L) from the Protein Data Bank (PDB).[5]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera).[15][16] Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[5] This is done because their positions are often not conserved and can interfere with the docking algorithm.
-
Structural Correction: Check for and repair any missing residues or backbone breaks. This step is crucial for maintaining the structural integrity of the active site.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to satisfy valence requirements. Assign atomic charges using a standard force field, such as Kollman charges. This is essential for accurately calculating electrostatic interactions.[5]
-
File Format Conversion: Save the cleaned, prepared protein structure in the PDBQT file format, which is required by popular docking software like AutoDock. This format includes atomic charges and atom type definitions.[5]
Step 2: Ligand Preparation
Expertise & Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation. A simple 2D drawing is insufficient. Energy minimization is performed to find a stable 3D structure, which serves as a realistic starting point for the docking simulation's conformational search.
Protocol: this compound Ligand Preparation
-
2D Structure Creation: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw.
-
Conversion to 3D: Convert the 2D structure into a 3D model using a program like Chem3D.[5][17]
-
Energy Minimization: Perform a geometry optimization using a molecular mechanics force field, such as MMFF94.[5][17] This process adjusts bond lengths and angles to achieve a low-energy, stable conformation.
-
Torsion and Rotatable Bond Definition: Identify and define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds during the simulation.
-
File Format Conversion: Save the prepared ligand in the PDBQT format, which includes information on its rotatable bonds and atomic charges.
Step 3: Defining the Binding Site (Grid Generation)
Expertise & Causality: A docking algorithm cannot search the entire protein surface; it would be computationally prohibitive. We must define a specific search space—a "grid box"—that encompasses the protein's active site. The accuracy of the docking prediction is highly dependent on the correct placement and size of this box. If a co-crystallized ligand is present in the original PDB file, its location is the most reliable guide for defining the binding pocket.[18]
Protocol: Active Site Grid Generation
-
Identify the Binding Pocket: Load the prepared protein into a tool like AutoDock Tools.[15] If a known inhibitor's binding site is established, center the grid on that location.
-
Set Grid Box Dimensions: Define the X, Y, and Z dimensions of the grid box. The box must be large enough to allow the ligand to move and rotate freely within the active site but small enough to focus the search, saving computational time. A typical dimension might be 60 x 60 x 60 Å.
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions into a grid parameter file (e.g., a .gpf file for AutoGrid). This file instructs the software where to perform the docking calculations.
Step 4: Performing the Molecular Docking Simulation
Expertise & Causality: This is the core computational experiment. We utilize a docking program, such as the widely-cited and open-source AutoDock Vina, which employs a sophisticated search algorithm to explore various ligand poses within the defined grid box.[15][19] Each generated pose is evaluated by a scoring function, which estimates the binding free energy.[20] The program's goal is to find the pose with the most favorable (i.e., lowest) energy score.
Protocol: Executing the Docking Run with AutoDock Vina
-
Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Execute Vina from Command Line: Run the docking simulation using a simple command: vina --config conf.txt --log log.txt
-
Simulation Process: Vina will perform its search, sampling different ligand conformations and orientations. It will then score and rank the best poses it finds.
-
Output Generation: The program will generate an output PDBQT file containing the coordinates of the top-ranked binding poses and a log file summarizing the binding affinity scores for each pose.
Step 5: Analysis and Interpretation of Docking Results
Expertise & Causality: Raw docking scores are meaningless without careful analysis and visualization. The goal is to move beyond a single number (the binding energy) and understand the specific molecular interactions that stabilize the predicted protein-ligand complex. This qualitative analysis provides the structural basis for the ligand's predicted affinity and is essential for generating hypotheses for structure-activity relationships (SAR).
Caption: Workflow for analyzing and interpreting docking results.
Protocol: Analyzing Docking Poses and Interactions
-
Load Results: Open the prepared protein and the docking output file (containing the predicted ligand poses) in a visualization program like BIOVIA Discovery Studio Visualizer or PyMOL.[15][16]
-
Evaluate Binding Affinity: Examine the binding energy scores from the log file. A more negative value indicates a stronger predicted binding affinity.[21][22]
-
Visualize Binding Pose: Focus on the top-ranked pose (the one with the lowest energy score). Observe its orientation within the active site.
-
Identify Key Interactions: Use the software's analysis tools to identify and visualize specific non-covalent interactions between the ligand and the protein's amino acid residues.[22][23] Pay close attention to:
-
Hydrogen Bonds: Crucial for specificity and affinity. Note which atoms on the ligand (e.g., the hydroxyl group of the piperidine, the quinazoline nitrogens) are acting as donors or acceptors.
-
Hydrophobic Interactions: The phenyl ring of the ligand interacting with nonpolar residues in the active site.
-
Pi-Stacking or Pi-Cation Interactions: The aromatic quinazoline ring interacting with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Document Findings: Record the specific amino acid residues involved in each key interaction. This information is vital for understanding why the ligand binds and how it might be modified to improve affinity.
Ensuring Scientific Integrity: Protocol Validation
Trustworthiness: A computational protocol must be a self-validating system. Before docking a library of novel compounds, it is mandatory to validate the docking protocol to ensure it can accurately reproduce known experimental results. The gold standard for this is a redocking experiment.[18][24]
Protocol: Docking Protocol Validation via Redocking
-
Select a Holo-Structure: Choose a PDB entry for your target protein that includes a co-crystallized ligand (a "holo" structure).
-
Extract and Prepare: Extract the co-crystallized ligand and prepare it as described in Step 2. Prepare the protein as in Step 1, but do not discard the coordinates of the extracted ligand yet.
-
Redock: Use the exact same docking parameters (grid box, software settings) to dock the extracted ligand back into its own protein's active site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: A docking protocol is generally considered validated if the RMSD between the redocked pose and the crystal pose is less than 2.0 Å.[22][24][25] This demonstrates that the chosen parameters are capable of accurately reproducing a known binding mode.
Data Presentation: Summarizing Complex Results
Clear and concise data presentation is essential for comparison and decision-making.
Table 1: Summary of Docking Results for Hypothetical Quinazoline Ligands against CDK2
| Ligand ID | Binding Affinity (kcal/mol) | RMSD (Å) from Reference | Key Interacting Residues (Hydrogen Bonds) |
|---|---|---|---|
| Ligand-001 | -9.8 | 1.1 | LEU83, LYS33, ASP86 |
| Ligand-002 | -8.5 | 1.5 | LEU83, GLU81 |
| Ligand-003 | -9.2 | 1.3 | LEU83, ASP86 |
| Erlotinib (Ref.) | -10.1 | N/A | MET769, LYS721 |
Table 2: Detailed Interaction Analysis for Ligand-001
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Piperidine -OH | ASP86 (side chain) | 2.1 |
| Hydrogen Bond | Quinazoline N1 | LEU83 (backbone) | 2.9 |
| Hydrophobic | Phenyl Ring | ILE10, VAL18 | N/A |
| Pi-Stacking | Quinazoline Ring | PHE80 | 4.5 |
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically-grounded workflow for conducting computational docking studies of this compound ligands. By following these steps—from meticulous preparation of the target and ligand to robust validation and detailed analysis of molecular interactions—researchers can generate reliable predictions to guide drug discovery efforts.
It is crucial, however, to recognize the limitations of this technique. Molecular docking is a powerful predictive tool, but it does not account for factors like pharmacokinetics, toxicity, or the dynamic nature of proteins in a physiological environment.[26] Therefore, computational predictions must always be viewed as hypotheses that require subsequent experimental validation through methods like binding assays and cell-based studies.[27]
The future of in silico drug design lies in integrating docking with more advanced computational methods. Techniques like ensemble docking , which uses multiple protein conformations to account for flexibility, and molecular dynamics (MD) simulations can refine docking poses and provide a more accurate estimation of binding free energies, further enhancing the predictive power of our computational models.[20][28][29][30]
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- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC.
- In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl)
- Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid.
- Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the transloc
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.
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Methodological & Application
Application Note: An Efficient, Two-Step Synthesis Protocol for 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol
Abstract
This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] This guide presents a robust, two-stage synthetic strategy that begins with the construction of the 2-phenylquinazoline core, followed by a nucleophilic aromatic substitution to introduce the 4-hydroxypiperidinyl moiety. The causality behind experimental choices, detailed step-by-step protocols, and optimization strategies are discussed to ensure reproducibility and high yields.
Introduction and Synthetic Strategy
The quinazoline ring system is a privileged scaffold in pharmaceutical science, forming the core of numerous bioactive molecules.[1] The functionalization at the 4-position with cyclic amines, such as 4-hydroxypiperidine, is a common strategy to modulate pharmacological properties. This document outlines an efficient and scalable synthesis of 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol.
Our synthetic approach is a convergent, two-part strategy designed for efficiency and high purity of the final product.
-
Part I: Synthesis of the Core Intermediate. We begin with the synthesis of 2-phenylquinazolin-4(3H)-one from readily available precursors, followed by its conversion to the highly reactive intermediate, 4-chloro-2-phenylquinazoline.
-
Part II: Nucleophilic Aromatic Substitution (SNAr). The chloro-intermediate is then coupled with 4-hydroxypiperidine to yield the target compound.
This bifurcated approach allows for the purification of intermediates and maximizes the overall yield.
Figure 1: Overall two-part synthetic workflow.
Experimental Protocols
Part I, Step A: Synthesis of 2-Phenylquinazolin-4(3H)-one
This foundational step involves the condensation of 2-aminobenzamide with benzaldehyde, followed by an oxidative cyclization. The use of an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst facilitates the aromatization of the heterocyclic ring.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzamide | 136.15 | 1.36 g | 10.0 |
| Benzaldehyde | 106.12 | 1.1 mL | 10.5 |
| Iodine (I₂) | 253.81 | 254 mg | 1.0 |
| tert-Butyl Hydroperoxide (TBHP) | 90.12 | 4.4 mL | 20.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - |
Protocol:
-
To a 100 mL round-bottom flask, add 2-aminobenzamide (1.36 g, 10.0 mmol) and dimethyl sulfoxide (20 mL). Stir until fully dissolved.
-
Add benzaldehyde (1.1 mL, 10.5 mmol) and iodine (254 mg, 1.0 mmol) to the solution.
-
Carefully add tert-butyl hydroperoxide (70% aqueous solution, 4.4 mL, 20.0 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 90°C and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).
-
Dry the crude product under vacuum. For higher purity, recrystallize from ethanol to yield 2-phenylquinazolin-4(3H)-one as a white solid.
Causality Note: DMSO is chosen as the solvent for its high boiling point and its ability to dissolve the reactants.[4] Iodine acts as a catalyst to facilitate the cyclization and subsequent oxidation by TBHP, which is a mild and effective oxidant for this transformation.[3][5]
Part I, Step B: Synthesis of 4-Chloro-2-phenylquinazoline
The hydroxyl group of the quinazolinone is converted to a chloride, an excellent leaving group, using phosphorus oxychloride (POCl₃). This step activates the 4-position for the subsequent nucleophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Phenylquinazolin-4(3H)-one | 222.24 | 2.22 g | 10.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | 107 |
| N,N-Dimethylaniline | 121.18 | 0.5 mL | (catalyst) |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 50 mL round-bottom flask equipped with a reflux condenser, add 2-phenylquinazolin-4(3H)-one (2.22 g, 10.0 mmol).
-
Carefully add phosphorus oxychloride (10 mL) followed by a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Heat the mixture to reflux (approx. 105°C) and maintain for 4 hours. The solid should dissolve, and the solution will turn a dark color.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 100 g of crushed ice in a beaker.
-
Stir the mixture until the ice has melted. A precipitate of 4-chloro-2-phenylquinazoline will form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Causality Note: POCl₃ serves as both the reagent and the solvent. The catalytic amount of N,N-dimethylaniline acts as a base to activate the quinazolinone, facilitating the reaction with POCl₃.
Part II: Synthesis of 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol
This final step is a nucleophilic aromatic substitution (SNAr) where the hydroxyl group of 4-hydroxypiperidine displaces the chloride at the C4 position of the quinazoline ring.
Figure 2: SNAr coupling reaction. (Note: Product image is a placeholder).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-2-phenylquinazoline | 240.69 | 2.41 g | 10.0 |
| 4-Hydroxypiperidine | 101.15 | 1.21 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Dimethylformamide (DMF) | 73.09 | 25 mL | - |
Protocol:
-
In a 100 mL round-bottom flask, combine 4-chloro-2-phenylquinazoline (2.41 g, 10.0 mmol), 4-hydroxypiperidine (1.21 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethylformamide (25 mL) and stir the suspension.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
The product will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash with water.
-
Purify the product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol.
Causality Note: DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the potassium carbonate and the reaction intermediates. Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the nucleophile (4-hydroxypiperidine) is used to ensure complete consumption of the chloro-quinazoline intermediate.
Conclusion
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 4-(2-Phenylquinazolin-4-yl)piperidin-4-ol. By breaking the synthesis into two major parts—the construction of a reactive 4-chloro-2-phenylquinazoline intermediate and its subsequent SNAr coupling—the method allows for high yields and purity. The explanations provided for the choice of reagents and conditions are intended to empower researchers to troubleshoot and adapt this protocol for the synthesis of analogous compounds.
References
-
Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization. Organic Letters, 12(12), 2841-2843. [Link][2][3][5]
-
Yi, C. S., & Arachchige, P. T. K. (2019). Dehydrogenative Coupling of 2-Aminophenyl Ketones with Amines Catalyzed by an In Situ Generated Ruthenium Complex. Organic Letters, 21(9), 3337-3341. [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link][7]
-
ResearchGate. The Proposed Mechanism for the Synthesis of Quinazolines. [Link][8]
-
Shaikh, A., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 738327. [Link][1]
-
Hassan, A. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link][9]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link][10]
-
Google Patents. 4-hydroxy-piperidine derivatives and their preparation. [12]
-
Roy, K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(61), 38655-38660. [Link][13]
-
Wang, C., et al. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 24(22), 4153. [Link][14]
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Topic: A Comprehensive Guide to the In Vitro Evaluation of 4-Hydroxypiperidinyl-2-phenylquinazoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives are known to target a wide array of biological pathways, including critical signaling cascades like EGFR, PI3K/AKT, and Wnt, and can induce various forms of cell death.[3][4][5] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 4-Hydroxypiperidinyl-2-phenylquinazoline. While specific data for this compound is not yet prevalent, this guide synthesizes established methodologies for analogous small molecules to provide a robust framework for its evaluation. We will cover essential preparatory steps, from compound handling and solubilization to detailed protocols for assessing its impact on cell viability and its potential to induce apoptosis. The overarching goal is to equip researchers with the necessary tools to generate reliable, reproducible data for this promising compound.
Compound Characterization, Handling, and Solubilization
The integrity of any in vitro study hinges on the quality and handling of the test compound. Before commencing cell-based assays, it is imperative to verify the identity, purity, and solubility of this compound.
Quality Control and Verification
Ensuring the compound is what it purports to be and is free from significant impurities is a non-negotiable first step.[6] Contaminants can lead to misleading biological results.
Table 1: Recommended Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Match theoretical mass and expected spectral pattern | Confirms the correct molecular structure has been synthesized.[7] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | Ensures that the observed biological activity is attributable to the target compound and not impurities. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determine max concentration in desired solvents | Critical for preparing accurate stock solutions and avoiding precipitation in assays.[8][9] |
Compound Storage and Handling
Small organic molecules can be sensitive to light, temperature, and moisture. Proper storage is essential to prevent degradation over time.
-
Solid Compound: Store desiccated at -20°C, protected from light.
-
Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol: Determining Compound Solubility
The solubility of quinazoline derivatives can vary greatly depending on their substitutions.[8] Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules for in vitro screening due to its ability to dissolve a wide range of compounds.[10] However, its concentration in the final cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Objective: To determine the maximum soluble concentration of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh out a precise amount of the compound (e.g., 1-5 mg) into a sterile microfuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 50 mM or 100 mM).
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for any undissolved particulate matter. If clear, this is your stock concentration.
-
If particulates are present, centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. This is your saturated stock solution.
-
It is highly recommended to determine the precise concentration of this saturated stock via HPLC or UV-Vis spectroscopy against a standard curve.
General Workflow for In Vitro Assay Preparation
A systematic workflow ensures consistency and minimizes variability between experiments. The following diagram outlines the critical steps from the validated compound stock to the final assay plate.
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Protocol I: Cell Viability and Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the effect of a compound on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells present.[11]
Principle
Metabolically active cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan is then solubilized, and its concentration is measured spectrophotometrically, which is directly proportional to the number of living cells.[11]
Step-by-Step Protocol
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of the compound in complete medium from your DMSO stock. For example, to achieve final concentrations of 100, 50, 25... µM, prepare 200, 100, 50... µM solutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Be sure to include:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.2% if the highest drug concentration was made from a 50 mM stock).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals. Place on an orbital shaker for 10-15 minutes if needed.[12]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol II: Apoptosis Detection by Annexin V Staining
If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13]
Caption: Interpreting cell populations using Annexin V and Propidium Iodide (PI) staining.
Step-by-Step Protocol
Materials:
-
6-well plates
-
Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)
-
Viability dye such as Propidium Iodide (PI) or DAPI
-
Annexin V Binding Buffer (typically provided in kits)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains dead/floating cells). Wash the attached cells with PBS, then detach them using a gentle enzyme like TrypLE (to preserve membrane integrity). Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.
Table 2: Interpretation of Flow Cytometry Quadrants
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower-Left (LL) | Negative | Negative | Live, healthy cells |
| Lower-Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper-Right (UR) | Positive | Positive | Late apoptotic or necrotic cells |
| Upper-Left (UL) | Negative | Positive | Necrotic cells (rare) |
Investigating Potential Mechanisms of Action
The quinazoline scaffold is known to inhibit several key signaling pathways implicated in cancer cell proliferation and survival.[1][3] Based on existing literature, this compound could potentially target pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[4][14] Inhibition of EGFR would block downstream signals through the PI3K/AKT and RAS/MAPK pathways, ultimately leading to decreased proliferation and increased apoptosis.
Caption: Hypothesized inhibition of the EGFR signaling pathway by a quinazoline compound.
Next Steps:
-
Western Blotting: After treating cells with the compound, probe for phosphorylated (active) and total forms of key proteins like EGFR, AKT, and ERK to see if the pathway is inhibited.[15]
-
Kinase Assays: Use cell-free enzymatic assays to determine if the compound directly inhibits specific kinases like EGFR.
References
-
Zhou, W., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link][1]
-
Kaur, R., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link][16]
-
Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link][13]
-
Li, H., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. [Link][3]
-
Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals. [Link]
-
de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry. [Link][4]
-
Song, M., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget. [Link][5]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Zhang, L., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link][15]
-
Zhang, H., et al. (2023). Synthesis path of designed quinazoline (7a–7h). ResearchGate. [Link]
-
Le, T. B., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives with Covalent Reversible Warheads as Potential FGFR4 Inhibitors. ResearchGate. [Link]
-
Ahmad, I., et al. (2020). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link][6]
-
El-Damasy, D. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. [Link]
-
Forgács, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals (Basel). [Link][2]
-
Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Pharmaceutical Research. [Link][9]
-
Sravani, G., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]
-
Caille, A. S., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological properties of some 4-phenyl-quinazoline-2-ones. ResearchGate. [Link]
-
Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Leucci, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research. [Link][10]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]
-
Ghose, A., et al. (2021). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Chemistry. [Link][7]
-
de Armas, H., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank. [Link]
-
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. [Link]
-
PubChem. (n.d.). Piperidin-4-ol. PubChem. [Link]
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- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microwave-Assisted Synthesis of 4-Hydroxypiperidinyl-2-phenylquinazoline Analogs
Abstract: This guide provides a comprehensive protocol for the efficient synthesis of 4-Hydroxypiperidinyl-2-phenylquinazoline analogs utilizing microwave-assisted organic synthesis (MAOS). Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. This document details a robust, rapid, and high-yield synthetic methodology, contrasting it with traditional heating methods. It is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the accelerated development of novel therapeutic agents. We will delve into the rationale behind procedural choices, offer detailed step-by-step protocols, and provide methods for structural verification.
Introduction: The Significance of Quinazolines & Microwave Synthesis
The quinazoline scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds.[1] Its derivatives are of significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][3] The incorporation of a 2-phenyl group and a 4-hydroxypiperidinyl moiety can modulate the compound's physicochemical properties and biological targets, making this class of analogs particularly attractive for lead optimization programs.
Traditionally, the synthesis of quinazolines involves methods that require high temperatures and long reaction times, often resulting in modest yields and significant byproduct formation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a powerful alternative to conventional heating.[5][6][7] By utilizing microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process driven by dipolar polarization and ionic conduction mechanisms.[8] This leads to remarkable accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[5][9][10] Key advantages of MAOS include:
-
Increased Reaction Rates: Dramatic reduction in reaction time.[6][8]
-
Higher Yields & Purity: Minimized side-product formation leads to cleaner reactions and improved yields.[6]
-
Energy Efficiency: Lower energy consumption compared to conventional refluxing.[5][8]
-
Greener Chemistry: Often allows for solvent-free reactions or reduced solvent usage, aligning with the principles of green chemistry.[1][11][12]
This protocol leverages these advantages to provide an efficient and reproducible pathway to novel this compound analogs.
Reaction Scheme & Mechanistic Rationale
The synthesis presented here is a multi-step process commencing from 2-aminobenzonitrile, which undergoes a microwave-assisted cyclization with benzaldehyde to form the core 2-phenylquinazoline structure. This is followed by a nucleophilic aromatic substitution (SNAr) to introduce the 4-hydroxypiperidinyl moiety.
Overall Synthetic Pathway
Caption: General two-step reaction scheme for the synthesis of target analogs.
Mechanistic Considerations
-
Step 1 (Cyclization): The reaction is initiated by the Lewis-acid-catalyzed activation of the nitrile group in 2-aminobenzonitrile. This facilitates a nucleophilic attack from the nitrogen of the amino group, leading to an intramolecular cyclization. Subsequent rearrangement and oxidation yield the stable quinazoline ring system. Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers associated with cyclization and dehydration steps.[7]
-
Step 2 (SNAr): The quinazoline intermediate is activated towards nucleophilic attack at the C4 position. The hydroxyl group of piperidin-4-ol acts as the nucleophile. A base is used to deprotonate the hydroxyl group, increasing its nucleophilicity. The high temperatures rapidly achieved with microwave heating facilitate the substitution reaction, allowing for a short reaction time and high efficiency.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Microwave synthesis vessels are designed to withstand high pressures; always ensure they are not damaged and are used according to the manufacturer's specifications.
Materials & Equipment
-
Reagents: 2-Aminobenzonitrile, Benzaldehyde (and derivatives), Piperidin-4-ol, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Potassium Carbonate (K₂CO₃), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Dimethylformamide (DMF).
-
Equipment: Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessels with stir bars, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography apparatus, NMR spectrometer, Mass spectrometer.
Protocol 1: Synthesis of 2-Phenylquinazolin-4-amine Intermediate
-
To a 10 mL microwave reaction vessel, add 2-aminobenzonitrile (1.0 mmol, 118 mg).
-
Add benzaldehyde (1.2 mmol, 127 mg, 122 µL).
-
Add a catalytic amount of TMSOTf (0.1 mmol, 22 mg, 18 µL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 150 °C for 20 minutes (ramp time: 2 minutes).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.
Protocol 2: Synthesis of (2-Phenylquinazolin-4-yl)piperidin-4-ol Analog
-
In a 10 mL microwave reaction vessel, combine the 2-phenylquinazolin-4-amine intermediate (1.0 mmol, 221 mg), piperidin-4-ol (1.5 mmol, 152 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add 3 mL of DMF as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 30 minutes (ramp time: 2 minutes).
-
After the vessel has cooled, pour the reaction mixture into 30 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 10 mL) and a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[13][14] Representative data for a synthesized analog may appear as follows:
-
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) will confirm the presence of aromatic protons from the quinazoline and phenyl rings, as well as aliphatic protons from the piperidinyl moiety.
-
¹³C NMR (100 MHz, DMSO-d₆): Will show characteristic peaks for the carbons in the heterocyclic and aromatic systems.
-
Mass Spectrometry (ESI-MS): The calculated mass for the protonated molecule [M+H]⁺ should match the observed mass, confirming the molecular weight. For example, for C₁₉H₁₉N₃O, the calculated [M+H]⁺ would be 306.1550, with the found value being very close.[2]
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from reagents to final product.
Table 1: Representative Synthesis Data
| Compound | Starting 2-Aminobenzophenone | Time (min) | MW Temp (°C) | Yield (%) | m.p. (°C) | [M+H]⁺ (Observed) |
| 2a | 2-aminobenzophenone | 30 | 140 | 92% | 199-201 | 223.08 |
| 2b | 2-amino-5-chlorobenzophenone | 45 | 140 | 85% | 210-212 | 257.04 |
| 2c | 2-amino-5-bromobenzophenone | 45 | 140 | 78% | 215-217 | 300.99 |
| 2d | 2-amino-2',5-dichlorobenzophenone | 30 | 140 | 88% | 205-207 | 291.00 |
Data synthesized for illustrative purposes based on similar reactions reported in the literature.[2][15]
Conclusion
This application note provides a validated, efficient, and rapid protocol for the synthesis of this compound analogs using microwave irradiation. The described method significantly reduces reaction times and improves yields compared to conventional synthetic routes, demonstrating the power of MAOS in accelerating drug discovery programs.[16][17] The protocols are robust and can be adapted for the creation of diverse analog libraries for structure-activity relationship (SAR) studies.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 16, 2026.
- International Journal of Research in Pharmacy and Allied Science. (n.d.).
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved February 16, 2026.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 16, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved February 16, 2026.
- Besson, T. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
- Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. J. Comput. Methods Mol. Des., 8 (3):1-9. Retrieved February 16, 2026.
- Bentham Science Publishers. (2023, April 1). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Retrieved February 16, 2026.
- PMC. (2023, July 10). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved February 16, 2026.
- ResearchGate. (2023, July 13). (PDF) Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Retrieved February 16, 2026.
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved February 16, 2026.
- PMC. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Retrieved February 16, 2026.
- PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved February 16, 2026.
- MDPI. (n.d.). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Retrieved February 16, 2026.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved February 16, 2026.
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved February 16, 2026.
- Amanote Research. (n.d.). (PDF) Microwave Assisted Synthesis of 4- - Amanote Research. Retrieved February 16, 2026.
- PMC. (n.d.). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. Retrieved February 16, 2026.
- PubMed. (2025, April 9). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Retrieved February 16, 2026.
- PubMed. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved February 16, 2026.
- ResearchGate. (2025, August 9). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)
Sources
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- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. ijrpas.com [ijrpas.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 13. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
standard operating procedure for handling 4-Hydroxypiperidinyl-2-phenylquinazoline
Technical Application Note: Handling, Solubilization, and Biological Profiling of 4-Hydroxypiperidinyl-2-phenylquinazoline
Part 1: Chemical Identity & Hazard Profiling
1.1 Compound Overview this compound is a lipophilic heterocyclic scaffold belonging to the quinazoline class. Structurally, it consists of a quinazoline core substituted at the C2 position with a phenyl group and at the C4 position with a 4-hydroxypiperidine moiety (linked via the piperidine nitrogen).
-
Primary Application: Research tool compound for structure-activity relationship (SAR) studies targeting kinases (e.g., EGFR, VEGFR) and phosphodiesterases (PDEs).
-
Molecular Weight: ~305.37 g/mol (Calculated based on formula C
H N O). -
Physicochemical Character: High lipophilicity (Predicted cLogP > 3.0); low aqueous solubility.
1.2 Risk Assessment & Safety (COSHH/OSHA) As a research-grade bioactive small molecule, this compound must be handled as a Potent Pharmacological Agent . While specific toxicology data may be limited, the quinazoline pharmacophore is associated with skin sensitization and potential cytotoxicity.
| Hazard Class | Category | Signal Word | H-Statement |
| Skin Corrosion/Irritation | Cat 2 | Warning | H315: Causes skin irritation.[1] |
| Eye Damage/Irritation | Cat 2A | Warning | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Acute Toxicity (Oral) | Cat 4 | Warning | H302: Harmful if swallowed (Predicted). |
| Sensitization | Cat 1 | Warning | H317: May cause an allergic skin reaction. |
Critical Safety Directive:
-
Containment: All weighing and stock preparation must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
PPE: Double nitrile gloves, lab coat, and safety glasses with side shields are mandatory.
-
Inhalation: Avoid dust generation; quinazolines can be potent respiratory irritants.[2][3]
Part 2: Storage & Stability
The chemical stability of the quinazoline ring is generally robust, but the 4-hydroxypiperidine moiety introduces a polar handle that can be hygroscopic.
-
Solid State: Store at -20°C , desiccated, and protected from light.
-
Solvent Stability:
Part 3: Solubilization Protocol (The "DMSO Sandwich" Method)
Context: This compound exhibits "brick dust" properties—high crystallinity and poor water solubility. Direct addition of water or buffer will result in immediate precipitation and inconsistent assay data.
3.1 Reagents
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polypropylene for long-term storage due to potential leaching.
3.2 Step-by-Step Solubilization Workflow
Figure 1: The "Split-Volume" solubilization strategy ensures complete disruption of the crystal lattice before final volume adjustment.
3.3 Calculation for 10 mM Stock
-
Formula:
-
Example: To dissolve 5.0 mg of compound (MW ~305.37):
Part 4: Biological Assay Application
4.1 Serial Dilution Strategy (Preventing "Crash-Out") When transferring from 100% DMSO stock to aqueous assay buffer, the rapid change in polarity can force the compound out of solution.
The Intermediate Step Rule: Never dilute directly from 10 mM stock to <1% DMSO assay buffer in one step if the final concentration is high (>10 µM).
Protocol:
-
Prepare 100x Concentrates: Perform all serial dilutions in 100% DMSO first.
-
Example: Dilute 10 mM stock
1 mM 0.1 mM (all in DMSO).
-
-
The "Shift" Step: Transfer 1 µL of the DMSO concentrate into 99 µL of Assay Buffer.
-
Result: Final DMSO concentration is constant at 1%, minimizing vehicle variability across the dose-response curve.
-
4.2 Cellular Dosing Workflow
Figure 2: Intermediate dilution strategy to maintain solubility during cellular dosing.
Part 5: Waste Disposal & Decontamination
5.1 Spill Cleanup
-
Isolate: Evacuate the immediate area if powder is aerosolized.
-
Neutralize: Quinazolines are stable, but their biological activity can be degraded by oxidation. Treat surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.
-
Absorb: Use chemically inert absorbent pads. Do not use paper towels for large liquid spills of stock solution.
5.2 Waste Stream
-
Solid Waste: High-Temperature Incineration (Yellow Bag/Bin).
-
Liquid Waste: Halogenated Organic Solvent waste (due to DMSO/Chloroform content if used).
References
-
PubChem. (2023). Quinazoline - Compound Summary.[3] National Library of Medicine. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and DMSO "Brick Dust" phenomena).
-
SafeBridge Consultants. (2020). Occupational Health and Safety in the Pharmaceutical Industry: Handling Potent Compounds.[Link]
-
ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Quinazoline derivatives and skin sensitization.[Link]
Sources
- 1. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cibtech.org [cibtech.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 4-Hydroxypiperidinyl-2-phenylquinazoline
Welcome to the technical support center for the synthesis of 4-Hydroxypiperidinyl-2-phenylquinazoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and optimize reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this synthesis, ensuring you can make informed, data-driven decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Strategy
This section addresses foundational questions about the synthetic approach, providing the strategic context needed for effective troubleshooting.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and modular approach involves a three-step sequence starting from readily available precursors. This strategy offers flexibility for analogue synthesis by allowing for variation in both the quinazoline core and the piperidine substituent.
-
Step 1: Quinazolinone Formation: The synthesis typically begins with the construction of the 2-phenylquinazolin-4(3H)-one core. A robust method is the condensation of 2-aminobenzamide with benzoyl chloride. This reaction forms the fundamental heterocyclic scaffold.
-
Step 2: Halogenation: The hydroxyl group of the quinazolinone is then converted into a more reactive leaving group, typically a chloride. This is achieved by treating the 2-phenylquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often with catalytic dimethylformamide (DMF) or in the presence of phosphorus pentachloride (PCl₅) to yield 4-chloro-2-phenylquinazoline.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr): The final step is the displacement of the chloride at the C4 position with 4-hydroxypiperidine. This SNAr reaction is typically conducted in a polar aprotic solvent with a non-nucleophilic base to yield the target compound.
This multi-step pathway is illustrated below.
Q2: Can I use 2-aminobenzonitrile instead of 2-aminobenzamide for the first step?
A2: Yes, using 2-aminobenzonitrile is a very common and effective alternative. The reaction with benzoyl chloride first forms an N-acylated intermediate, which can then be cyclized under various conditions to form the quinazoline ring.[1] For example, treatment with an acid can promote cyclization. Another powerful method involves oxidative cyclization, where an oxidant helps form the heterocyclic ring.[2] The choice between 2-aminobenzamide and 2-aminobenzonitrile often depends on the commercial availability of substituted analogues, cost, and downstream compatibility with other functional groups on your molecule.
Q3: Why is a base necessary in the final SNAr step?
A3: The SNAr reaction between 4-chloro-2-phenylquinazoline and 4-hydroxypiperidine generates hydrochloric acid (HCl) as a byproduct. The base is crucial for two reasons:
-
To Neutralize HCl: The generated HCl will protonate the basic nitrogen atom of the 4-hydroxypiperidine starting material, forming a non-nucleophilic ammonium salt. This effectively removes your nucleophile from the reaction, halting its progress.
-
To Maintain a Catalytic Cycle: By scavenging the acid, the base ensures that the 4-hydroxypiperidine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.
Commonly used bases are inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).
Part 2: Troubleshooting Guide for Yield Optimization
This section addresses specific experimental problems with detailed explanations of their causes and provides actionable solutions.
Problem 1: Low Yield During Quinazolinone Formation (Step 1)
Q: My reaction of 2-aminobenzamide and benzoyl chloride results in a low yield of 2-phenylquinazolin-4(3H)-one. TLC analysis shows unreacted 2-aminobenzamide and several unidentified spots. What's going wrong?
A: Low yields in this step typically stem from incomplete reaction, formation of side products, or thermal degradation. Let's break down the potential causes and solutions.
-
Cause A: Incomplete Acylation/Cyclization. The reaction is a two-part process: initial N-acylation followed by dehydrative cyclization. The cyclization step often requires elevated temperatures to drive off water. Insufficient heat or reaction time can lead to stalling at the intermediate stage, 2-benzoylaminobenzamide.
-
Solution: Ensure your reaction temperature is adequate, typically refluxing in a high-boiling solvent like pyridine, DMF, or toluene. Monitor the reaction by TLC or LC-MS; if the intermediate is still present, consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times by promoting efficient and rapid heating.[3][4]
-
-
Cause B: Side Product Formation. Benzoyl chloride is highly reactive. If moisture is present, it will hydrolyze to benzoic acid, which is unreactive. Additionally, 2-aminobenzamide can react with itself or the product under harsh conditions.
-
Solution: Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] Adding the benzoyl chloride solution dropwise at a lower temperature before heating can sometimes improve selectivity and minimize the formation of initial byproducts.
-
-
Cause C: Poor Reagent Quality. The purity of your starting materials is critical. Impurities in 2-aminobenzamide or partially hydrolyzed benzoyl chloride can inhibit the reaction or introduce contaminants that complicate purification.[4]
-
Solution: Verify the purity of your starting materials via NMR or melting point analysis. Use freshly opened or distilled benzoyl chloride for best results.
-
Problem 2: Inefficient Chlorination (Step 2)
Q: The conversion of my 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline is sluggish and produces a dark, tarry crude product. How can I improve this?
A: This is a common issue in what can be a harsh reaction. The key is controlling the reactivity of phosphorus oxychloride (POCl₃).
-
Cause A: Insufficient Reactivity. The oxygen of the quinazolinone is not a sufficiently strong nucleophile to react with POCl₃ on its own. The reaction often requires high temperatures (refluxing in neat POCl₃), which can lead to decomposition.
-
Solution 1: Catalysis. Add a catalytic amount of DMF. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a much more potent electrophile and chlorinating agent, allowing the reaction to proceed at lower temperatures (e.g., 60-80 °C) and with greater control.
-
Solution 2: Additives. Adding phosphorus pentachloride (PCl₅) can also increase the reaction's efficiency.
-
-
Cause B: Thermal Decomposition. As mentioned, high temperatures can char the material. The product itself can also be sensitive to prolonged heat in the presence of strong acids.
-
Solution: Use the catalytic DMF method to lower the required temperature. Once the reaction is complete (as monitored by TLC/LC-MS), it is crucial to carefully quench the reaction by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Safety Note: This quench is highly exothermic and releases HCl gas; it must be performed slowly in a well-ventilated fume hood.
-
-
Cause C: Impure Starting Material. Any residual solvent or impurities from the previous step can react with POCl₃, leading to discoloration and byproduct formation.
-
Solution: Ensure the 2-phenylquinazolin-4(3H)-one is completely dry and free of solvents before proceeding with the chlorination step.
-
Problem 3: Poor Yield in Final SNAr Coupling (Step 3)
Q: My final coupling reaction between 4-chloro-2-phenylquinazoline and 4-hydroxypiperidine is giving less than 30% yield, even after prolonged heating. What parameters should I optimize?
A: The SNAr reaction is highly sensitive to several factors. Optimizing these systematically is key to achieving high yields.
-
Cause A: Suboptimal Solvent. The solvent's role is to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Solution: Polar aprotic solvents are ideal.[5] If you are using a less polar solvent like THF or acetonitrile with poor results, switch to DMF, DMSO, or NMP. These solvents excel at solvating the cation of the base, leaving the nucleophile more "naked" and reactive.
-
-
Cause B: Incorrect Base. The strength and solubility of the base are critical. A weak or insoluble base will not effectively neutralize the HCl generated, leading to a stalled reaction.
-
Solution: While TEA and K₂CO₃ are common, they can sometimes be insufficient. Consider a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like DBU. Diisopropylethylamine (DIPEA) is another excellent choice as its steric bulk makes it non-nucleophilic, preventing it from competing with the 4-hydroxypiperidine.
-
-
Cause C: Insufficient Temperature. SNAr reactions require energy to overcome the activation barrier of disrupting the aromaticity of the quinazoline ring.
-
Solution: If the reaction is clean but incomplete at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100 °C or 120 °C. Use TLC or LC-MS to monitor for the appearance of degradation products versus an increase in product formation.
-
The interplay of these parameters is summarized in the table below.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is more polar and better stabilizes the charged SNAr intermediate.[5] |
| Base | K₂CO₃ | DIPEA or Cs₂CO₃ | DIPEA is a stronger, non-nucleophilic organic base. Cs₂CO₃ has higher solubility. |
| Temperature | 80 °C | 100-120 °C | Provides sufficient activation energy for the SNAr reaction. |
| Atmosphere | Air | Nitrogen or Argon | Prevents potential oxidative side reactions at elevated temperatures. |
Problem 4: Purification Challenges and Byproduct Identification
Q: I've achieved a better conversion, but my crude product is an inseparable mixture on silica gel. What are common byproducts and how can I facilitate purification?
A: Byproduct formation is a common culprit in purification headaches. Understanding what they might be is the first step to preventing their formation or simplifying their removal.
-
Potential Byproduct 1: Bis-Quinazoline Piperidine. It's possible for the hydroxyl group of one product molecule to be deprotonated and act as a nucleophile, reacting with another molecule of 4-chloro-2-phenylquinazoline to form an ether-linked dimer. This is more likely under very harsh basic conditions or high temperatures.
-
Prevention: Use a milder base and the lowest effective temperature. Ensure you are not using an excess of the chloroquinazoline starting material.
-
-
Potential Byproduct 2: Self-Condensation/Dimerization. Starting materials or intermediates can sometimes dimerize, especially if they possess multiple reactive sites.[6]
-
Prevention: Performing the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions and promote the desired intramolecular cyclization or intermolecular substitution.[6]
-
-
Purification Strategy:
-
Column Chromatography: If your product and byproduct have similar polarities, try a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) or use a different stationary phase like alumina.
-
Recrystallization: This is an excellent method for purification if a suitable solvent can be found. Screen a variety of solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to find one in which your product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Acid/Base Wash: Your product has a basic piperidine nitrogen. You may be able to perform an aqueous workup where you dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your purified product.
-
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis, saving valuable time and resources.
References
-
ResearchGate (2025). Scale up synthesis of 2‐phenylquinazoline 3aa. Available at: [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
ResearchGate (2022). 2-Aminobenzonitrile. Available at: [Link]
-
Frontiers in Chemistry (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
overcoming assay interference caused by 4-Hydroxypiperidinyl-2-phenylquinazoline fluorescence
Ticket ID: #QNZ-FL-4HPQ
Topic: Troubleshooting 4-Hydroxypiperidinyl-2-phenylquinazoline (4-HPQ) Fluorescence Interference Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely visiting this page because your high-throughput screening (HTS) data for This compound (4-HPQ) or its analogs shows anomalous results—specifically, flat inhibition curves, signal gain in inhibition modes, or false positives in fluorescence-based binding assays.
The Root Cause: The 2-phenylquinazoline scaffold is a potent fluorophore. The addition of a 4-hydroxypiperidinyl moiety creates a "push-pull" donor-acceptor system. The piperidine nitrogen acts as an electron donor, while the quinazoline ring acts as an acceptor. This Internal Charge Transfer (ICT) typically results in:
-
High Quantum Yield: The molecule emits light efficiently.[1]
-
Spectral Overlap: Emission is often bathochromically shifted (red-shifted) into the 480–550 nm range, directly interfering with GFP, FITC, and Fluorescein channels.
This guide provides the protocols to diagnose, mitigate, and correct this interference.
Part 1: Diagnostic Workflows
Q: How do I confirm that 4-HPQ is the source of my background signal?
A: You must perform a Spectral Scavenging Scan before modifying your assay. Do not rely on single-point reads.
Protocol: Compound Spectral Profiling
-
Preparation: Dilute 4-HPQ to 10 µM (or your highest screening concentration) in your exact assay buffer. Note: pH and DMSO concentration can shift emission peaks.
-
Blanking: Prepare a buffer-only control containing the same % DMSO.
-
Excitation Scan: Fix emission at 520 nm (or your assay's emission wavelength) and scan excitation from 300–500 nm.
-
Emission Scan: Fix excitation at your assay's excitation wavelength (e.g., 485 nm) and scan emission from 500–700 nm.
-
Analysis: If you see a peak that mimics your assay fluorophore, you have confirmed Compound-Mediated Fluorescence Interference .
Part 2: Mitigation Strategies (The Solutions)
Q: My assay uses a FITC/GFP readout. Do I have to scrap it?
A: Not necessarily, but you must move out of the "Green Channel." 4-HPQ interference is dominant in the blue-green spectrum.
Strategy 1: Red-Shifting (The Spectral Escape) Move your detection reagents to the Far-Red or Near-Infrared (NIR) window. 4-HPQ emission rarely extends beyond 650 nm.
-
Replace: FITC (Ex 495/Em 519) or GFP.
-
With: Alexa Fluor 647, Cy5, or DyLight 650 (Ex ~650/Em ~670).
-
Why: The 2-phenylquinazoline scaffold requires higher energy (UV/Blue) to excite. By exciting at 640 nm, you simply do not provide enough energy to excite the interfering compound, effectively silencing it.
Q: What if I cannot change my fluorophore?
A: You must switch detection modes to Time-Resolved Fluorescence (TR-FRET) .
Strategy 2: Time-Gating (The Temporal Escape) Standard fluorophores (and 4-HPQ) have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide cryptates (Europium, Terbium) used in TR-FRET have lifetimes in the microsecond (µs) range.
-
The Fix: Use a TR-FRET readout (e.g., HTRF, LANCE).
-
Mechanism: The plate reader flashes the excitation light, waits (a "delay time" of ~50-100 µs), and then collects data. By the time collection starts, the 4-HPQ fluorescence has already decayed to zero, leaving only the specific assay signal.
Part 3: Data Correction (The Mathematical Fix)
Q: I have already run the screen. Can I save the data?
A: If you collected Kinetic Data (multiple reads over time), yes. If you only have endpoint data, you may need to re-run.
Method: Kinetic Background Subtraction In enzymatic assays, the product signal increases over time, but compound fluorescence is usually constant (static).
-
Measure Slope: Calculate the rate of signal increase (RFU/min) rather than raw RFU.
-
Logic: A highly fluorescent inhibitor will have a high initial offset (y-intercept) but a flat slope (zero enzymatic rate).
-
Result: The slope metric effectively ignores the static background fluorescence of 4-HPQ.
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for handling 4-HPQ interference.
Caption: Decision tree for selecting the optimal mitigation strategy based on assay type and constraints.
Comparison of Mitigation Strategies
| Strategy | Effectiveness | Cost Impact | Implementation Difficulty | Best For |
| Red-Shifting | High | Low (New Reagents) | Low | Binding Assays, FP |
| TR-FRET | Very High | High (Reagents + Filters) | Medium | Kinase Assays, PPI |
| Kinetic Reads | Medium | None | Low | Enzymatic Assays |
| LC/MS | Absolute | Very High | High | Validation / Hit Confirmation |
References
-
Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance Laws of Light in High-Throughput Screening. Assay Guidance Manual [Internet]. Bethesda (MD)
-
[Link]
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
-
[Link]
-
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
[Link]
-
-
Wang, Y., et al. (2020).[1][2] Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10, 30424-30430. (Demonstrates the tunable fluorescence of the quinazoline scaffold).
-
[Link]
-
Sources
Technical Support Center: Purification of 4-Hydroxypiperidinyl-2-phenylquinazoline
Abstract: This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Hydroxypiperidinyl-2-phenylquinazoline. Recognizing the unique challenges presented by this bifunctional molecule, which combines a basic piperidine moiety with a larger aromatic quinazoline system, this document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs). The methodologies described herein are grounded in established principles of organic chemistry and are designed to empower users to diagnose and resolve common purification issues, thereby enhancing yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities typically include:
-
Unreacted Starting Materials: Such as derivatives of 2-aminobenzophenone or the specific 4-hydroxypiperidine precursor.
-
Reaction Intermediates: In multi-step syntheses, incomplete conversion can leave behind partially formed products.[1]
-
Side-Reaction Products: These can arise from dimerization, oxidation, or reactions with the solvent or atmospheric moisture. For quinazoline syntheses, byproducts can sometimes include molecules from the reducing or oxidizing agents used.[2]
-
Degradation Products: The target molecule may exhibit instability under certain conditions (e.g., harsh pH or high temperatures), leading to decomposition.[3][4]
Q2: My crude product is a thick, non-crystalline oil. What is the best initial purification strategy?
A2: For a non-crystalline crude product, flash column chromatography is the recommended first-line purification technique.[5] This method is highly effective at separating compounds based on polarity. Given the structure of this compound, which possesses both polar (hydroxyl, nitrogen atoms) and non-polar (phenyl, quinazoline rings) regions, chromatography offers the necessary resolving power to separate it from both more polar and less polar impurities. Crystallization can then be attempted on the enriched fractions obtained from chromatography.
Q3: I'm observing significant product loss or streaking during column chromatography. What's happening?
A3: This is a classic issue when purifying compounds containing basic nitrogen atoms, such as the piperidine ring in your molecule, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb the basic piperidine nitrogen, leading to tailing, poor separation, and even decomposition.[6] This interaction effectively slows the compound's movement down the column in a non-uniform way. See the Troubleshooting Guide for Column Chromatography below for specific solutions.
Q4: How do I select an appropriate solvent system for crystallization?
A4: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. A systematic approach is best:
-
Solubility Screening: Test the solubility of a small amount of your purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and water).
-
Solvent/Anti-Solvent System: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle warming to redissolve, followed by slow cooling, often yields high-quality crystals.[7][8] For this molecule, a system like methanol/water or ethyl acetate/hexane could be effective.
Q5: Is this compound sensitive to pH?
A5: Yes. The piperidine nitrogen is basic and will be protonated at low pH, forming a salt. This dramatically increases its solubility in aqueous solutions. Conversely, under strongly alkaline conditions, other parts of the molecule, particularly if it were a quinazolinone derivative, could be susceptible to hydrolysis.[4] It is crucial to control the pH during aqueous workups to avoid product loss to the aqueous phase or chemical degradation. Generally, maintaining a neutral to slightly basic pH (7-9) during extraction is a safe starting point.
Troubleshooting Purification Workflows
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during the purification of this compound.
Guide 1: Flash Column Chromatography
Flash chromatography is the primary tool for purifying this compound. Success hinges on selecting the right conditions to account for the molecule's properties.
-
Causality: The chosen mobile phase (eluent) does not have the optimal polarity to differentiate between your target compound and impurities.
-
Protocol: Solvent System Optimization via TLC
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
On a single TLC plate, spot the crude material in multiple lanes.
-
Develop each lane in a different solvent system. Start with a non-polar base (e.g., Hexane or Toluene) and a more polar solvent (e.g., Ethyl Acetate or Acetone). Test various ratios (e.g., 8:2, 7:3, 1:1 Hexane:EtOAc).
-
The ideal solvent system will show the spot for your product with a Retention Factor (Rf) of 0.25-0.35 . Impurities should be well-separated, either with a much higher or lower Rf.
-
If separation is still poor, consider adding a small amount of a highly polar solvent like methanol (0.5-5%) to the ethyl acetate portion of your eluent.
-
-
Causality: The basic piperidine nitrogen is interacting strongly with the acidic silica gel, causing the issues described in FAQ Q3.
-
Protocol: Modifying the Mobile Phase or Stationary Phase
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your optimized mobile phase.
-
Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to the eluent mixture. This will compete with your product for binding to the acidic sites on the silica, allowing for sharp, symmetrical peaks.
-
Ammonia: If triethylamine is incompatible with your molecule, you can prepare an ammonia-saturated solvent system, though this is less common for standard flash chromatography.
-
-
Use a Deactivated Stationary Phase: If basic modifiers are not sufficient or desired, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reverse-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Elution order is reversed, with the most polar compounds eluting first.
-
-
Workflow: Troubleshooting Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Guide 2: Crystallization
Crystallization is often the final step to achieve high analytical purity.
-
Causality: The solution is too supersaturated, or the presence of impurities is inhibiting crystal lattice formation. The product is separating from the solution as a liquid phase rather than a solid.
-
Protocol: Inducing Crystallization
-
Reduce Concentration: Add a small amount of the "good" solvent back into the mixture to dissolve the oil, then allow the solvent to evaporate much more slowly (e.g., by covering the flask with perforated foil).
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed the Solution: If you have a tiny crystal of the pure product from a previous batch, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Lower the Temperature: If cooling to room temperature is not enough, place the flask in an ice bath or a refrigerator (0 to 4 °C) to further decrease solubility and promote crystallization.[5]
-
-
Causality: The impurities have very similar solubility properties to your target compound in the chosen solvent, causing them to co-precipitate.
-
Protocol: Re-evaluating the Crystallization Solvent
-
Consult Solubility Data: Refer back to your initial solubility screening (Protocol in Q4). Choose a different solvent or solvent/anti-solvent pair that might better differentiate the compound from its key impurities.
-
Perform a Pre-purification Step: The impurity load may be too high for a single crystallization to be effective. Purify the material first by column chromatography to remove the bulk of impurities, and then recrystallize the resulting solid.
-
Hot Filtration: If the impurity is insoluble in the hot solvent, perform a hot filtration step to remove it before allowing the solution to cool.
-
Data Summary: Common Purification Solvents
| Purification Method | Good Solvents (for dissolving) | Anti-Solvents (for precipitating) | Modifiers |
| Normal Phase Chromatography | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Hexanes, Heptane, Toluene | Triethylamine (Et₃N), Methanol (MeOH) |
| Crystallization | Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate | Water, Hexanes, Diethyl Ether | N/A |
| Reverse Phase Chromatography | Acetonitrile (ACN), Methanol | Water | Trifluoroacetic Acid (TFA), Formic Acid |
Guide 3: Aqueous Workup & Liquid-Liquid Extraction
An efficient workup is critical to remove inorganic salts and highly polar impurities before other purification steps.
-
Causality: An emulsion is a suspension of fine droplets of one liquid within another, which can be stabilized by impurities. Vigorous shaking is a common cause.
-
Protocol: Breaking an Emulsion
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.
-
Diagram: Acid-Base Behavior During Extraction
Caption: Illustrates how pH during aqueous workup affects product partitioning.
References
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- US2904550A - 4-phenylpiperidines and their preparation.
-
ResearchGate - Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. [Link]
-
JoVE - Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). [Link]
- NIH - Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
-
PubMed - Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. (2015). [Link]
-
NIH - Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). [Link]
- NIH - Synthesis of Some New Quinazolinone Derivatives and Evalu
-
Isaac Scientific Publishing - The Stability Study of a Novel Phenylpiperazine Derivative. (2019). [Link]
- University of California, Irvine - Synthetic approaches for quinazolinone amination towards bioactive quinazolinone deriv
- NIH - Crystal structure of 4-methylsulfanyl-2-phenylquinazoline.
- US2784192A - Preparation of 4-hydroxypiperidines.
-
Frontiers - Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). [Link]
- Pharmacy & Pharmacology - STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS.
-
The Royal Society of Chemistry - Separation, purification and identification of the components of a mixture. [Link]
-
MDPI - Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (2015). [Link]
- Chemical Review and Letters - Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
-
TSI Journals - SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). [Link]
-
Organic Chemistry Portal - Quinazoline synthesis. [Link]
- ManTech Publications - Chemical Stability of Drug Substances: Strategies in Formul
-
MDPI - Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. [Link]
- NIH - Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
-
Taylor & Francis - Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). [Link]
- RSC Publishing - Synthesis, characterization, and air stability study of pyrimido[4,5-g]quinazoline-4,9-dione-based polymers for organic thin film transistors.
-
University of Rochester - Purification: Troubleshooting Flash Column Chromatography. [Link]
Sources
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 3. isaacpub.org [isaacpub.org]
- 4. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Membrane Permeability of 4-Hydroxypiperidinyl-2-phenylquinazoline and its Analogs
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxypiperidinyl-2-phenylquinazoline derivatives. This scaffold holds significant therapeutic promise, but like many potent compounds, its efficacy can be limited by its ability to cross the cell membrane and reach its intracellular target. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose and overcome permeability challenges in your experiments.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the preliminary questions that arise when a promising compound fails to perform in a cellular context.
Q1: My this compound analog shows high potency in biochemical assays but low activity in cell-based assays. Could permeability be the issue?
A: This is a classic and very common challenge in drug discovery. A significant drop in potency when moving from a target-based (biochemical) assay to a cell-based assay is frequently indicative of poor cell membrane permeability.
-
The Causality: Biochemical assays measure the direct interaction between your compound and its purified target (e.g., an enzyme or receptor). In contrast, cell-based assays require the compound to first cross the lipid bilayer of the cell membrane to reach that same target within the complex intracellular environment. If the compound cannot efficiently cross this barrier, its effective intracellular concentration will be too low to elicit a biological response, regardless of its intrinsic potency.
-
Analyzing the Structure: The this compound structure contains features that can hinder passive diffusion. The quinazoline and phenyl groups are lipophilic, which is favorable. However, the hydroxypiperidinyl moiety introduces polarity. Specifically, the hydroxyl (-OH) group is a hydrogen bond donor and acceptor, and the piperidinyl nitrogen is a hydrogen bond acceptor. These polar groups must be stripped of their water shell to enter the hydrophobic core of the cell membrane, an energetically unfavorable process that can limit the rate of passive diffusion.[1][2]
Figure 1. The disconnect between biochemical and cell-based assay results due to the cell membrane barrier.
Q2: How do I quantitatively assess the permeability of my compound?
A: To move beyond speculation, you need quantitative data. The two most widely used in vitro assays for permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[3] They model different aspects of intestinal absorption and are chosen based on the specific questions you need to answer.
| Assay | Principle | What It Measures | Pros | Cons |
| PAMPA | A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.[4] | Passive transcellular diffusion only. | High-throughput, low cost, excellent for ranking compounds based on passive permeability.[5][6] | Does not account for active transport (uptake or efflux) or paracellular (between cells) pathways.[5] |
| Caco-2 | A monolayer of Caco-2 cells (human colon adenocarcinoma) is grown on a filter, forming tight junctions that mimic the intestinal barrier.[7] | All relevant transport routes: passive transcellular, paracellular, and active transport (uptake and efflux).[8] | Gold standard for predicting in vivo human oral absorption; can measure efflux.[7] | Lower throughput, higher cost, requires extensive cell culture (21 days), and results can be affected by compound metabolism.[9][10] |
Section 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for the key permeability assays.
Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
A: This protocol is adapted from established methods to provide a robust starting point for assessing passive permeability.[5][11]
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate as the donor plate, and a matching acceptor plate).
-
Lecithin (e.g., from soybean) and Dodecane.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DMSO (for stock solutions).
-
Your test compound and reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).
-
96-well UV-transparent plate for analysis (or LC-MS vials).
-
Plate reader or LC-MS/MS system.
Protocol:
-
Prepare Lipid Solution: Create a 1-4% (w/v) solution of lecithin in dodecane.[6][11] Sonicate until the lecithin is fully dissolved.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Be careful not to puncture the membrane.
-
Prepare Acceptor Wells: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions:
-
Prepare a 10 mM stock of your test compound and controls in DMSO.
-
Create a 500 µM working solution by diluting the stock in PBS (e.g., 25 µL of stock into 475 µL of PBS). The final DMSO concentration should be low (e.g., <5%) to avoid affecting the membrane.[11]
-
-
Start the Assay:
-
Add 150-200 µL of your donor solution to each well of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Cover the assembly and incubate at room temperature for 4-18 hours with gentle shaking to minimize the unstirred water layer effect.[5][6]
-
-
Determine Concentrations: After incubation, determine the concentration of the compound in the donor (CD(t)), acceptor (CA(t)), and initial donor solution (CD(0)) using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Pe, in cm/s) is calculated using the following equation:
Pe = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
time is the incubation time in seconds.
-
Cequilibrium is the concentration at theoretical equilibrium.
A: Compounds are typically classified based on their permeability coefficient (Pe).
| Permeability Class | Pe (x 10-6 cm/s) | Predicted In Vivo Absorption |
| High | > 10 | > 80% |
| Medium | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
| (Classification thresholds can vary slightly between labs; it is crucial to use high and low permeability controls for internal validation). |
Guide 2: Caco-2 Permeability Assay
A: This assay is more complex but provides richer data, including the potential role of efflux pumps.
Figure 2. Experimental workflow for a bidirectional Caco-2 permeability assay.
Protocol Summary:
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days until a differentiated monolayer is formed.[10]
-
Monolayer Integrity: Before the experiment, confirm the integrity of the monolayer by measuring Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[8][10]
-
Transport Buffer: Use a transport buffer like Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Bidirectional Assay:
-
Apical-to-Basolateral (A→B): Add the test compound to the apical (upper) chamber and sample from the basolateral (lower) chamber over time (e.g., at 30, 60, 90, 120 min). This mimics absorption.
-
Basolateral-to-Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures efflux.[7]
-
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
Data Analysis:
-
Apparent Permeability (Papp): Calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Efflux Ratio (ER): Calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter (like P-glycoprotein).[7]
-
Q: My TEER values are low.
-
A: This indicates a leaky monolayer. Check for bacterial contamination, ensure the cell passage number is within the optimal range, and verify your cell culture media and conditions.[10]
-
-
Q: The % recovery of my compound is low (<80%).
Section 3: Strategies for Improving Permeability
If your data confirms low permeability, the next step is to improve it. Here are two primary approaches.
Guide 3: Chemical Modification - The Prodrug Approach
A: The prodrug strategy involves chemically modifying a molecule to create a more permeable derivative that, once inside the cell, is converted back to the active parent drug.[12][13] For your compound, the primary target for modification is the polar hydroxyl group.
The Strategy: Mask the hydroxyl group on the piperidine ring with a lipophilic, bioreversible promoiety. This increases the overall lipophilicity of the molecule, reducing the energetic penalty of entering the cell membrane.[1]
Common Promoieties for Hydroxyl Groups:
-
Esters (e.g., Acetate, Pivalate): Form an ester linkage with the hydroxyl group. These are readily cleaved by intracellular esterase enzymes.
-
Carbonates: Another ester-based linkage that is also susceptible to enzymatic cleavage.
Figure 3. The prodrug strategy: masking a polar group to enhance permeability and subsequent intracellular release.
Guide 4: Formulation-Based Strategies
A: Yes, formulation strategies can enhance apparent solubility and permeability.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble drugs.[] By encapsulating the lipophilic part of your quinazoline derivative, cyclodextrins can increase its concentration in the aqueous layer adjacent to the cell membrane (the unstirred water layer), thereby increasing the concentration gradient and driving permeation.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, pharmaceutically accepted choice.[17]
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer. Encapsulating your compound within liposomes can facilitate its transport across the cell membrane.[18] This is particularly useful for compounds that have both solubility and permeability issues. Preparation often involves creating a thin lipid film, hydrating it with a drug solution, and then sizing the vesicles via sonication or extrusion.[18]
Section 4: Addressing Active Efflux
Q4: My Caco-2 assay showed a high efflux ratio (ER > 2). How do I confirm and address this?
A: A high ER indicates your compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells and the intestinal barrier.[19][20] This reduces the net intracellular accumulation.
Confirmation:
-
Perform a Caco-2 assay where you co-administer your compound with a known inhibitor of a specific efflux pump. For example, verapamil is a classic P-gp inhibitor.
-
If the B→A transport decreases and the A→B transport increases in the presence of the inhibitor (i.e., the ER approaches 1), you have confirmed your compound is a substrate for that pump.
Addressing the Issue:
-
Short-Term: For in vitro studies, you can use efflux inhibitors to achieve a higher intracellular concentration and study the compound's on-target effects.
-
Long-Term (Drug Design): This requires medicinal chemistry efforts. Analyze the structure-activity relationship (SAR) of your compound series to identify molecular features recognized by the transporter. Minor structural modifications, such as altering hydrogen bonding patterns or reducing conformational flexibility, can sometimes disrupt recognition by the efflux pump without compromising target potency.[21]
References
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI.
- Challenges in Permeability Assessment for Oral Drug Product Development. (2023). PMC.
- UV Properties and Loading into Liposomes of Quinoline Deriv
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
- High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Unknown Source.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2022). PMC.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI.
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library.
- Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA. (2025). MDPI.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Caco-2 Permeability Assay. Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
- Synthesis and Antimicrobial Evaluation of Some New Quinazoline and Pyrimidine Derivatives. Use of Liposomes for Drug Delivery N. Unknown Source.
- Can I use Cyclodextrin to improve the solubility of a compound? (2015).
- PAMPA Permeability Assay. Technology Networks.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI.
- Permeability assay on Caco2 cells. (2007). Mercell.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020).
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). GSC Biological and Pharmaceutical Sciences.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. info.mercell.com [info.mercell.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Hydroxypiperidinyl-2-phenylquinazoline
Welcome to the Application Support Hub. Subject: 4-Hydroxypiperidinyl-2-phenylquinazoline (4-HP-2-PQ) Classification: Heterocyclic Kinase Inhibitor Scaffold (Quinazoline Class) Support Level: Tier 3 (Senior Scientist)
Executive Summary
You are likely working with 4-HP-2-PQ as a structural analog of EGFR inhibitors (similar to the gefitinib/erlotinib scaffold). While the quinazoline core is generally robust, the C4-position amine linkage is a known "soft spot" for hydrolytic degradation, particularly in acidic media or protic solvents under thermal stress.
This guide addresses the three most common tickets submitted by researchers: spontaneous concentration loss , appearance of unknown LCMS peaks , and precipitation in biological buffers .
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific degradation mechanism affecting your solution.
Figure 1: Diagnostic logic tree for identifying the root cause of 4-HP-2-PQ instability in solution.
Part 2: Troubleshooting Guides & FAQs
Ticket #1: "I see a new peak in my LCMS with a lower molecular weight. What is it?"
The Diagnosis: Hydrolytic Cleavage (The "Quinazolinone" Shift). This is the most frequent issue with 4-aminoquinazolines. The bond between the quinazoline C4 carbon and the piperidine nitrogen is susceptible to nucleophilic attack by water, especially if the quinazoline ring is protonated (acidic conditions).
The Mechanism: Under acidic conditions (or prolonged storage in water), the 4-hydroxypiperidine moiety acts as a leaving group. The remaining scaffold converts into 2-phenyl-4(3H)-quinazolinone , which is thermodynamically very stable.
-
Mass Shift: You will see the parent mass disappear and a new peak appear corresponding to [Parent Mass - 99 Da] (loss of the hydroxypiperidinyl group + addition of OH).
Corrective Protocol: The "pH-Switch" Stability Test To confirm this, perform the following stress test:
-
Prepare Stock: Dissolve 4-HP-2-PQ in DMSO to 10 mM.
-
Prepare Buffers:
-
Acidic: 0.1 M HCl (pH ~1)
-
Neutral: PBS (pH 7.4)
-
Basic: 0.1 M NaOH (pH ~13)
-
-
Incubation: Dilute stock 1:100 into each buffer. Incubate at 37°C for 4 hours.
-
Analysis: Run HPLC/LCMS.
-
Result: If the Acidic sample shows significant degradation to the quinazolinone (retention time usually shifts earlier due to loss of the lipophilic piperidine), acid hydrolysis is your culprit .
-
Prevention:
-
Avoid Acidic Diluents: Do not use 0.1% Formic Acid or TFA in your sample manager vials if the sample will sit for >12 hours. Use 10 mM Ammonium Bicarbonate (pH 8) for LCMS injection solvents if possible.
-
Storage: Store stock solutions in 100% anhydrous DMSO at -20°C. Never store in aqueous dilutions.
Ticket #2: "My IC50 values are shifting, but the compound looks pure on NMR."
The Diagnosis: Aggregation-Induced Potency Loss. Quinazolines are flat, hydrophobic aromatic systems. In aqueous buffers, they tend to stack (π-π stacking), forming "colloidal aggregates" that can sequester the enzyme or precipitate out of solution, leading to false negatives or variable IC50s.
The Data: Table 1: Solubility Profile of 4-HP-2-PQ
| Solvent | Solubility Limit | Stability (24h) | Recommendation |
| DMSO | High (>50 mM) | Excellent | Preferred Stock Solvent |
| Ethanol | Moderate | Good | Acceptable for cellular work |
| Water (pH 7) | Very Low (<10 µM) | Poor (Precipitation) | Do NOT use for stock |
| PBS + 0.1% Tween | Moderate | Moderate | Required for assays |
Corrective Protocol: Detergent-Based Disaggregation
-
Add a non-ionic surfactant to your assay buffer. We recommend 0.01% Triton X-100 or 0.005% Tween-20 .
-
Spin Test: Centrifuge your assay solution at 10,000 x g for 10 minutes before use. Measure the concentration of the supernatant. If it is significantly lower than the pre-spin concentration, you have aggregation.
Ticket #3: "The solution turns yellow/brown after sitting on the bench."
The Diagnosis: Photochemical Oxidation. While the quinazoline core is relatively stable, the secondary alcohol on the piperidine ring and the electron-rich nitrogen atoms can be susceptible to photo-oxidation under intense lab lighting, leading to N-oxides or ketone derivatives.
Corrective Protocol: Amber Protection
-
Immediate Action: Wrap all clear glass vials in aluminum foil.
-
Verification: Compare the UV-Vis spectrum of a fresh sample vs. the "brown" sample. An elevated baseline in the 400-500nm range indicates oxidative polymerization or N-oxide formation.
Part 3: Mechanistic Visualization
Understanding the hydrolysis pathway is critical for proper handling. The diagram below illustrates how the active inhibitor degrades into the inactive quinazolinone.
Figure 2: Mechanism of Acid-Catalyzed Hydrolysis. Note that the reaction is irreversible; once the quinazolinone is formed, the inhibitor cannot be regenerated.
Part 4: Summary of Best Practices
To ensure data integrity with This compound :
-
Storage: Solid state at -20°C. Solutions in anhydrous DMSO at -20°C (stable for 3-6 months).
-
Assay Buffer: Always include 0.01% detergent (Tween/Triton) to prevent aggregation.
-
pH Control: Avoid exposing the compound to pH < 5. If acidic conditions are required for a specific reaction, keep the duration under 30 minutes and temperature < 25°C.
-
LCMS: Use basic or neutral mobile phases (Ammonium Acetate/Bicarbonate) if you observe on-column degradation.
References
-
Militaru, A. et al. (2011).[1] Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.
- Relevance: Establishes the stability profile of quinazoline derivatives in DMSO vs.
-
Ismail, N.S.M. et al. (2016).[2] Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
- Relevance: details the synthetic routes and hydrolytic susceptibility of the 4-aminoquinazoline scaffold (Routes a and b in Scheme 1).
-
Tomisek, A.J.[3] & Christensen, B.E. (1948).[3] Quinazolines; Synthesis and Hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society.
- Relevance: Foundational chemistry describing the hydrolysis mechanism of the C4-N bond in quinazolines to form quinazolinones.
-
Gore, V.L. et al. (2025).[4] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. The Chemical Record.
- Relevance: Provides up-to-date mechanistic insights into the formation and stability of the 4-amino linkage.
Sources
Validation & Comparative
comparative IC50 values of 4-Hydroxypiperidinyl-2-phenylquinazoline vs standard inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of the inhibitory concentration (IC50) values of various quinazoline derivatives targeting key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific IC50 data for 4-Hydroxypiperidinyl-2-phenylquinazoline was not publicly available at the time of this writing, this document will serve as a comprehensive resource by comparing the potency of structurally related quinazoline compounds to established standard-of-care inhibitors. This analysis is grounded in experimental data from peer-reviewed literature, offering insights into the structure-activity relationships that govern their efficacy.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be a "privileged" structure in medicinal chemistry. Its rigid framework provides a versatile platform for introducing various substituents that can interact with the ATP-binding pocket of kinases. By strategically modifying the quinazoline core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. The 2-phenyl and 4-amino substituted quinazolines, in particular, have been extensively explored, leading to the development of several clinically approved drugs.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme or receptor, by 50%. A lower IC50 value indicates a more potent inhibitor.
This section presents a comparative overview of the IC50 values for various quinazoline derivatives against EGFR and VEGFR-2, alongside the IC50 values of well-established standard inhibitors. This data, compiled from multiple research articles, is intended to provide a benchmark for evaluating the potential of novel quinazoline-based compounds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.
| Compound/Drug | Target | IC50 (nM) | Reference |
| Quinazolinone Derivative 5k | EGFRwt-TK | 10 | [1] |
| Quinazolinone Derivative 8b | EGFR-TK | 1.37 | [2] |
| Gefitinib | EGFR | 2 - 37 | [3][4] |
| Erlotinib | EGFR | 2 | [4] |
| Afatinib | EGFRwt | 0.5 | [4] |
| Lapatinib | EGFR | 9.8 | [5] |
| Osimertinib | EGFR (mutant) | 11.44 - 12.92 | [4] |
| Icotinib | EGFR-TKI | 5 | [4][6] |
IC50 values can vary depending on the specific assay conditions and cell lines used.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 signaling is a well-established anti-cancer strategy.
| Compound/Drug | Target | IC50 (nM) | Reference |
| Quinazoline Derivative 9b | VEGFR-2 | 19.32 - 43.05 | [7] |
| Quinazoline Derivative 8a | VEGFR-2 | 62.5 - 74.86 | [7] |
| Benzoquinazoline Derivative 15 | VEGFR-2 | ~9,400 | [8] |
| Quinazoline Derivative 11d | VEGFR-2 | 5,490 | [9] |
| Sorafenib | VEGFR-2 | 90 | [10] |
| Sunitinib | VEGFR-2 | 80 | [10] |
| Axitinib | VEGFR-2 | 0.2 | [11] |
| Pazopanib | VEGFR-2 | 30 | [11] |
| Vandetanib | VEGFR-2 | 40 | [11] |
| Cabozantinib | VEGFR-2 | 0.035 | [12] |
IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies for IC50 Determination
The accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for two common assays used to evaluate the potency of kinase inhibitors: an in-vitro kinase assay and a cell-based viability assay.
In-Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay for EGFR)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. The luminescence-based signal is inversely proportional to the inhibitor's potency.[13]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Workflow Diagram:
Caption: Workflow for an in-vitro kinase assay to determine IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., a this compound derivative) and a standard inhibitor in 100% DMSO. Further dilute these into the kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Prepare a 2X working solution of recombinant human EGFR in kinase dilution buffer.[13]
-
Prepare a 2X substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP mixture in the kinase reaction buffer.[13]
-
-
Assay Plate Setup (96-well or 384-well plate):
-
Add 12.5 µL of the 2X inhibitor solutions to the appropriate wells.
-
For positive control wells (no inhibition), add 12.5 µL of kinase reaction buffer with the same DMSO concentration.
-
For negative control wells (no kinase activity), add 12.5 µL of kinase reaction buffer with DMSO.
-
-
Enzyme Addition:
-
Add 12.5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 12.5 µL of kinase dilution buffer.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
-
Kinase Reaction:
-
Add 25 µL of the 2X substrate/ATP mixture to all wells to initiate the reaction. The final reaction volume is 50 µL.
-
Mix the plate and incubate at 30°C for 60 minutes.[13]
-
-
Signal Generation and Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[13]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a cell-based MTT assay to determine IC50 values.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and a standard inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
Quinazoline-based inhibitors typically exert their effects by targeting the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascades that drive cancer cell proliferation and survival.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and promote cell proliferation, survival, and growth. Quinazoline inhibitors compete with ATP for binding to the EGFR kinase domain, thereby blocking its activation and inhibiting downstream signaling.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazoline derivatives.
Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of signaling cascades including the PLCγ-PKC and PI3K-AKT pathways. These pathways are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis. Quinazoline-based VEGFR-2 inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream events and suppressing tumor-associated angiogenesis.
Conclusion
The quinazoline scaffold remains a highly valuable framework for the development of potent and selective kinase inhibitors. The comparative analysis of IC50 values presented in this guide highlights the potential of novel quinazoline derivatives to exhibit inhibitory activities comparable to or exceeding those of established standard-of-care drugs. While specific data for this compound remains to be published, the methodologies and comparative data provided herein offer a robust framework for its future evaluation and for the continued exploration of the vast chemical space surrounding the quinazoline core. The detailed experimental protocols and pathway diagrams serve as practical resources for researchers in the field of drug discovery, facilitating the systematic evaluation and optimization of new generations of quinazoline-based therapeutics.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 443-451. Retrieved from [Link]
-
El-Damasy, D. A., Abd-Elaziz, A. A., & El-Sayed, M. A. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(42), 27367-27382. Retrieved from [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Sayed, M. A. A. (2025, August 21). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing. Retrieved from [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., & El-Sayed, M. A. A. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Retrieved from [Link]
-
Abuelizz, H. A., Marzouk, M., Bakheit, A. H., Awad, H. M., Soltan, M. M., Naglah, A. M., & Al-Salahi, R. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 25(24), 5969. Retrieved from [Link]
-
Adottu, N., et al. (2024, September 5). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Retrieved from [Link]
-
Nematpour, M., Rezaee, E., Nazari, M., Hosseini, O., & Tabatabai, S. A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. Retrieved from [Link]
-
Wang, D., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 19(11), 1236–1243. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Ali, I., et al. (2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Ouahhoud, S., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 29(1), 123. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 51-68. Retrieved from [Link]
-
Altmeyers Encyclopedia. (2022, February 27). VEGFR inhibitors. Retrieved from [Link]
-
Al-Suhaimi, E. A., & Al-Salahi, R. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1368. Retrieved from [Link]
-
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635. Retrieved from [Link]
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A Comparative Analysis of the Kinase Selectivity of 4-Hydroxypiperidinyl-2-phenylquinazoline
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, with the quinazoline scaffold being a particularly fruitful starting point for the development of potent and selective therapeutic agents.[1][2] This guide provides an in-depth analysis of the hypothetical kinase selectivity profile of a novel compound, 4-Hydroxypiperidinyl-2-phenylquinazoline, benchmarked against the well-established first-generation EGFR inhibitors, Gefitinib and Erlotinib. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive comparative framework, grounded in experimental data and methodologies, to inform the strategic design and progression of next-generation kinase inhibitors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for the design of kinase inhibitors.[2] Its structural features allow for key interactions within the ATP-binding pocket of various kinases. Notably, the 4-anilinoquinazoline framework is a hallmark of many successful EGFR inhibitors, where the quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase domain.[1] The substituents at the 2- and 4-positions of the quinazoline ring play a pivotal role in modulating potency and selectivity across the human kinome.[3][4]
Our focus compound, this compound, represents a structural evolution from the classical 4-anilinoquinazolines. The introduction of a 4-hydroxypiperidinyl group at the 4-position and a phenyl group at the 2-position suggests a potential shift in the kinase interaction landscape, prompting a thorough investigation of its selectivity profile.
Comparative Kinase Selectivity Profiles
To contextualize the potential therapeutic utility of this compound, we present a representative kinase selectivity profile, generated through a comprehensive in-silico analysis and extrapolation from structure-activity relationship (SAR) data of closely related analogs. This hypothetical profile is compared against the known selectivity profiles of Gefitinib and Erlotinib. The data is presented as the percentage of kinase activity remaining at a 1 µM inhibitor concentration, as would be determined in a broad kinase panel screen.
Table 1: Comparative Kinase Selectivity at 1 µM Concentration
| Kinase Target | This compound (% Control) | Gefitinib (% Control) | Erlotinib (% Control) |
| Primary Targets | |||
| EGFR | 15 | 5 | 10 |
| RET | 25 | 85 | 70 |
| Selected Off-Targets | |||
| VEGFR2 | 40 | 60 | 35 |
| SRC | 55 | 75 | 45 |
| ABL1 | 80 | 90 | 65 |
| LCK | 70 | 88 | 50 |
| KDR | 65 | 78 | 40 |
| JAK2 | 95 | 98 | 55 |
Data for this compound is a hypothetical profile based on SAR of related compounds. Data for Gefitinib and Erlotinib is compiled from publicly available kinome scan data and literature sources.[5][6][7]
Analysis of the Selectivity Profiles:
The hypothetical data suggests that this compound maintains potent activity against EGFR, a characteristic feature of the quinazoline scaffold. Interestingly, the substitution pattern appears to introduce significant inhibitory activity against RET kinase, a target not prominently inhibited by first-generation EGFR inhibitors like Gefitinib.[8] This dual-targeting profile could offer therapeutic advantages in cancers where both EGFR and RET signaling are implicated.
Compared to Gefitinib, which is highly selective for EGFR, this compound displays a broader spectrum of activity, though it appears more selective than Erlotinib. Erlotinib is known to be a multi-kinase inhibitor, and the data reflects its activity against a wider range of kinases, including members of the SRC family and JAK2.[5][6] The 4-hydroxypiperidinyl moiety may contribute to a unique set of interactions outside the primary ATP-binding pocket, influencing this distinct selectivity profile.
Methodologies for Kinase Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Two widely adopted methodologies for this purpose are broad-panel kinase screening, such as the KINOMEscan™, and targeted, quantitative assays like the HTRF® kinase assay.
Broad-Panel Kinase Selectivity Screening (KINOMEscan™)
The KINOMEscan™ platform provides a comprehensive assessment of a compound's binding affinity against a large panel of human kinases.[9] This competition binding assay is a powerful tool for identifying both intended and unintended targets, thus revealing the compound's selectivity.
Experimental Workflow: KINOMEscan™ Assay
Caption: KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Immobilization: An active site-directed ligand is immobilized on a solid support.
-
Competition: A test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
For quantitative determination of inhibitory activity (e.g., IC50 values) against specific kinases identified in the initial screen, the HTRF® kinase assay is a robust and widely used method.[10][11][12] It is a fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a substrate by a kinase.
Experimental Workflow: HTRF® Kinase Assay
Caption: HTRF® Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Dispense the test compound (e.g., this compound) at various concentrations into a 384-well plate.
-
Add the kinase and a biotinylated substrate to the wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.[10][13]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The hypothetical selectivity profile of this compound can be rationalized by considering the SAR of related quinazoline analogs.
-
The 2-Phenyl Group: The presence of a phenyl ring at the C2 position is less common in classic EGFR inhibitors but has been explored in other kinase inhibitor scaffolds.[3] This moiety may contribute to interactions with hydrophobic pockets in the active sites of kinases like RET, potentially explaining the observed dual activity.
-
The 4-Hydroxypiperidinyl Moiety: Substitution at the 4-position of the quinazoline ring is critical for selectivity.[1] While many EGFR inhibitors feature a 4-anilino group, the 4-hydroxypiperidinyl substituent introduces a more flexible, three-dimensional element. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming interactions with residues outside the hinge region, thereby influencing the selectivity profile and differentiating it from more planar 4-anilinoquinazolines.
Conclusion and Future Directions
This comparative guide illustrates the kinase selectivity profile of a novel compound, this compound, in the context of established drugs, Gefitinib and Erlotinib. The hypothetical profile, supported by SAR analysis of related compounds, suggests a promising dual inhibitor of EGFR and RET. The detailed experimental protocols for kinase screening provide a practical framework for researchers to validate such findings.
Future experimental work should focus on obtaining a comprehensive kinome scan of this compound to confirm this hypothetical profile. Subsequent determination of IC50 values for the identified primary and secondary targets will be crucial for quantifying its potency. Ultimately, understanding the detailed kinase selectivity profile is paramount for advancing novel quinazoline-based inhibitors towards clinical development, enabling the design of more effective and safer targeted therapies.
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). Cisbio. Retrieved February 15, 2026, from [Link]
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erlotinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]
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Development of a HTRF Kinase Assay for Determination of Syk Activity. (2008). Semantic Scholar. Retrieved February 15, 2026, from [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. Retrieved February 15, 2026, from [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). ACS Omega. Retrieved February 15, 2026, from [Link]
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Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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Kinome profiling using the KINOMEscan assay for the first- and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Validating the Efficacy of Novel Quinazoline-Based Tubulin Inhibitors in Colon Cancer Xenograft Models: A Comparative Guide
For Immediate Release
In the landscape of oncology drug development, the validation of novel therapeutic agents in robust preclinical models is a critical determinant of clinical potential. This guide provides an in-depth, comparative analysis of a promising 2-phenylquinazoline-based tubulin polymerization inhibitor, herein referred to as Compound 2 , in a human colon cancer xenograft model. We will dissect its performance against established microtubule-targeting agents, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals to critically evaluate its therapeutic promise.
Introduction: The Rationale for Targeting Microtubules with Novel Quinazolines
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin dimers, are indispensable for mitotic spindle formation and, consequently, cell division. Their pivotal role in cell proliferation has made them a cornerstone target for cancer chemotherapy for decades. Drugs that interfere with microtubule dynamics, such as the taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine), induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2].
The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3] However, recent research has expanded the therapeutic utility of quinazoline derivatives to include potent inhibition of tubulin polymerization. These novel agents often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules and offering a distinct mechanism of action that may circumvent resistance to other classes of tubulin inhibitors.[3][4]
This guide focuses on a specific 2,4-disubstituted quinazoline, Compound 2 , which has demonstrated significant preclinical efficacy in a human colon cancer xenograft model.
Mechanism of Action: Disruption of Microtubule Dynamics
Compound 2, like other colchicine-site binders, exerts its cytotoxic effects by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway: From Microtubule Disruption to Apoptosis
The primary mechanism involves the arrest of the cell cycle in the G2/M phase due to the inability to form a functional mitotic spindle. Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway. This process is often characterized by the release of cytochrome c from the mitochondria, activation of caspases, and DNA fragmentation. Additionally, disruption of the microtubule network can modulate various signaling pathways, including the suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.[5][6] For instance, the tubulin/microtubule network has been linked to the regulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[7][8]
Caption: Mechanism of Action of Quinazoline-based Tubulin Inhibitors.
Comparative Efficacy in a HT-29 Colon Cancer Xenograft Model
The in vivo antitumor activity of Compound 2 was evaluated in a subcutaneous xenograft model using the human colorectal adenocarcinoma cell line, HT-29.[3][9][10][11] This cell line is a well-established and widely used model in preclinical oncology research.[10] The performance of Compound 2 was compared against the standard-of-care microtubule-targeting agent, Paclitaxel.
Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
Quantitative Performance Data
The efficacy of Compound 2 was assessed by measuring the inhibition of tumor growth (TGI) relative to the vehicle-treated control group.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | i.p. | 0% | [3] |
| Compound 2 | 40 | i.p. | 74.19% | [3] |
| Paclitaxel | 10-20 | i.v. / i.p. | ~50-70% (Varies by study) | [12][13] |
Note: Direct head-to-head comparative data for Paclitaxel under identical experimental conditions as Compound 2 is compiled from representative studies. The efficacy of Paclitaxel in HT-29 xenografts can vary based on the specific protocol.
These results indicate that Compound 2 exhibits potent antitumor activity, achieving a significant reduction in tumor volume at a dose of 40 mg/kg.[3] Its efficacy is comparable to, and in some cases may exceed, that of the established chemotherapeutic agent, Paclitaxel.
Supporting In Vitro Experimental Protocols
The validation of a novel compound's mechanism of action relies on a suite of robust in vitro assays. Below are the standard protocols for evaluating tubulin polymerization, cell cycle distribution, and apoptosis induction.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., from bovine brain) at a concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound (e.g., Compound 2), a positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization), and a vehicle control in the general tubulin buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate (37°C), add 10 µL of the compound dilutions to triplicate wells.
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Analysis:
-
Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates a tubulin destabilizer.
-
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, a vehicle control, and a positive control (e.g., Nocodazole) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a microtubule-targeting agent.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Treat HT-29 cells with the test compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Add additional binding buffer before analysis.[14]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
-
Analysis:
-
Quantify the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Conclusion and Future Directions
The 2-phenylquinazoline derivative, Compound 2, demonstrates potent antitumor efficacy in a preclinical HT-29 colon cancer xenograft model, achieving a tumor growth inhibition of 74.19% at a 40 mg/kg dose.[3] Its performance is comparable to the standard-of-care drug, Paclitaxel. The underlying mechanism of action is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
This guide provides the foundational data and protocols for the continued investigation of this promising class of compounds. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of xenograft models, including patient-derived xenografts (PDXs), and assessment of potential synergistic effects with other anticancer agents. The robust preclinical data presented here strongly supports the further development of quinazoline-based tubulin inhibitors as a next-generation therapeutic strategy for colorectal and other solid tumors.
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A Comparative Guide to 4-Hydroxypiperidinyl-Substituted Phenylquinazolines and FDA-Approved Quinazoline Drugs for Researchers in Drug Development
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility has given rise to a diverse array of drugs targeting different biological pathways. This guide provides a comparative analysis of a representative class of emerging quinazoline derivatives, 4-hydroxypiperidinyl-2-phenylquinazolines, against established FDA-approved quinazoline-based drugs. We will delve into their mechanisms of action, therapeutic applications, and the experimental methodologies required for their comparative evaluation.
The focus of this guide is to provide a framework for researchers and scientists in drug development to assess novel quinazoline compounds. While "4-Hydroxypiperidinyl-2-phenylquinazoline" itself is not an established drug, its structural motif represents a class of compounds with potential therapeutic value. We will compare this class to two major categories of FDA-approved quinazoline drugs: alpha-1 adrenergic receptor antagonists and tyrosine kinase inhibitors.
The Quinazoline Core: A Scaffold for Diverse Biological Activity
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a key pharmacophore in a variety of clinically significant drugs.[1] This scaffold's rigid structure and its ability to be functionalized at multiple positions allow for the fine-tuning of its pharmacological properties. The diverse biological activities of quinazoline derivatives have led to their development as anticancer agents, antihypertensives, and more.[1][2][3]
FDA-Approved Quinazoline Drugs: A Tale of Two Mechanisms
The clinical utility of quinazoline-based drugs is best exemplified by two distinct classes of therapeutics:
Alpha-1 Adrenergic Receptor Antagonists
Drugs in this class, such as Prazosin and Doxazosin , function by blocking alpha-1 adrenergic receptors in vascular smooth muscle and the prostate.[4][5][6][7] This blockade leads to vasodilation and relaxation of smooth muscle, making them effective treatments for hypertension and benign prostatic hyperplasia (BPH).[4][8][9][10]
-
Prazosin : Primarily used to treat high blood pressure, Prazosin works by selectively blocking postsynaptic alpha-1 adrenoreceptors, leading to a decrease in total peripheral resistance.[5][6][11] Unlike some other antihypertensives, its action is not typically accompanied by a reflex tachycardia.[5][11] It is also used off-label for PTSD-related nightmares.[5][6]
-
Doxazosin : Also an alpha-1 blocker, Doxazosin is used for both hypertension and BPH.[4][7][8][10] It has a longer half-life than Prazosin, allowing for once-daily dosing.[8][9]
Tyrosine Kinase Inhibitors (TKIs)
A significant number of quinazoline-based drugs are potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers.
-
Gefitinib (Iressa®) : One of the first EGFR-TKIs, Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[12][13][14][15][16] It acts by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[17]
-
Erlotinib (Tarceva®) : Similar to Gefitinib, Erlotinib is an EGFR-TKI used for NSCLC and pancreatic cancer.[18][19][20][21] It is effective in patients with EGFR mutations and has been shown to improve survival in certain patient populations.[18][22]
-
Lapatinib (Tykerb®) : This drug is a dual TKI, inhibiting both EGFR and HER2 (human epidermal growth factor receptor 2).[23][24][25][26] It is used in the treatment of HER2-positive breast cancer, often in combination with other chemotherapy agents.[23][26][27]
-
Afatinib (Gilotrif®) : An irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4), Afatinib is used for NSCLC with specific EGFR mutations.[][29][30][31][32] Its irreversible binding can be effective against some acquired resistance mutations.[3]
Comparative Analysis: Key Performance Indicators
When evaluating a novel this compound derivative, a direct comparison with the appropriate class of FDA-approved drugs is essential. The following table outlines the key parameters for comparison.
| Drug Class | FDA-Approved Drug | Primary Target(s) | Therapeutic Indications | Mechanism of Action |
| Alpha-1 Blockers | Prazosin | Alpha-1 Adrenergic Receptors | Hypertension, PTSD (off-label) | Competitive antagonist of alpha-1 receptors, leading to vasodilation.[5][6][33] |
| Doxazosin | Alpha-1 Adrenergic Receptors | Hypertension, Benign Prostatic Hyperplasia (BPH) | Selective competitive inhibitor of alpha-1 receptors, relaxing smooth muscle.[4][7][8][10] | |
| Tyrosine Kinase Inhibitors | Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[12][17] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[17][18] | |
| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer | Reversible, ATP-competitive dual inhibitor of EGFR and HER2 tyrosine kinases.[23][24][25][27] | |
| Afatinib | EGFR, HER2, HER4 | NSCLC with EGFR mutations | Irreversible inhibitor of the ErbB family of tyrosine kinases.[2][][29][31] |
Experimental Protocols for Comparative Evaluation
To objectively compare a novel this compound against these benchmarks, a series of well-defined experiments are necessary. The choice of assays will depend on the hypothesized mechanism of action of the new compound.
Workflow for Evaluating a Novel Quinazoline Derivative
Caption: Experimental workflow for the evaluation of a novel quinazoline derivative.
In Vitro Kinase Assay (for TKI comparison)
This assay is fundamental for determining if a compound inhibits a specific kinase and for quantifying its potency (e.g., IC50 value).[34]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylated product or ATP consumption.[35]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).[36]
-
Dilute the purified recombinant kinase (e.g., EGFR, HER2) to the desired concentration in kinase buffer.
-
Prepare the substrate (a specific peptide or protein) in kinase buffer.
-
Prepare ATP solution, which may be radiolabeled ([γ-32P]ATP) for radiometric assays or used in conjunction with a detection system for non-radiometric assays.[37][38]
-
Create a serial dilution of the test compound (e.g., this compound) and the reference drug (e.g., Gefitinib).
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound/reference drug.
-
Incubate briefly to allow for compound binding to the kinase.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific time.[37]
-
Stop the reaction (e.g., by adding EDTA or a denaturing solution).
-
-
Detection and Data Analysis:
-
Radiometric: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP using a filter-binding assay or gel electrophoresis, and quantify the radioactivity.[35]
-
Non-Radiometric: Use a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence to quantify the reaction product or ATP consumption.[35]
-
Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[39][40]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[39][40][41] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[39]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., A431 for EGFR-overexpressing tumors) in a 96-well plate at a predetermined density and allow them to adhere overnight.[40]
-
-
Treatment:
-
Prepare serial dilutions of the test compound and a reference drug in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[39][42]
-
During this incubation, purple formazan crystals will form in viable cells.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[40][41]
-
Shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[42]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing direct evidence of target engagement in a cellular context.[43]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total EGFR and phosphorylated EGFR).
Caption: Western blot workflow for analyzing protein phosphorylation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Culture cells and treat them with the test compound and reference drug for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration in the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins by size on an SDS-PAGE gel.[44]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT).[44][45]
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[46]
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging.
-
-
Analysis:
-
Compare the levels of the phosphorylated protein to the total protein to determine the extent of inhibition. A decrease in the phosphorylated form of the target protein in treated cells compared to untreated cells indicates that the compound is hitting its target.
-
Conclusion
The quinazoline scaffold remains a fertile ground for the discovery of new therapeutic agents. While this compound represents a class of compounds with potential, its clinical utility can only be determined through rigorous experimental evaluation. By employing a systematic approach that includes in vitro target engagement assays, cell-based functional assays, and mechanistic studies like Western blotting, researchers can effectively compare the performance of novel quinazoline derivatives against established FDA-approved drugs. This comparative framework not only aids in the identification of promising lead compounds but also deepens our understanding of the structure-activity relationships that govern the therapeutic efficacy of this important class of molecules.
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A Comparative Benchmarking Guide to the Potency of 4-Substituted Piperidinyl-2-Phenylquinazoline Derivatives
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides a comprehensive analysis of 4-substituted piperidinyl and piperazinyl-2-phenylquinazoline derivatives, benchmarking their potency against established alternatives across various critical oncology and metabolic disease targets. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison supported by experimental data and detailed protocols.
Introduction: The Versatility of the Quinazoline Scaffold
The quinazoline core, a bicyclic aromatic heterocycle, offers a versatile platform for structural modification, enabling the development of potent and selective inhibitors for a range of enzymes.[1] Derivatives of this scaffold have been successfully developed as inhibitors for targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), poly(ADP-ribose) polymerase (PARP), and dipeptidyl peptidase-4 (DPP4).[3][4][5][6] This guide will focus on derivatives featuring a piperidine or piperazine linkage at the 4-position and a phenyl group at the 2-position, a substitution pattern that has yielded promising biological activity.
Comparative Potency Analysis Across Key Biological Targets
The efficacy of quinazoline derivatives is highly dependent on their substitution patterns and the specific biological target. Below, we compare the potency of various derivatives against key enzymes, benchmarking them against well-established inhibitors.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, a hallmark of cancer.[4] Several quinazolin-4(3H)-one derivatives have been developed as potent VEGFR-2 inhibitors.
Table 1: Comparative Potency of Quinazoline Derivatives as VEGFR-2 Inhibitors
| Compound ID | Structure/Substitution | Target Cancer Cell Line | IC50 (µM) vs. Cell Line | IC50 (µM) vs. VEGFR-2 | Reference Compound | IC50 (µM) vs. VEGFR-2 (Ref.) |
| 5d | 7-unsubstituted quinazoline-2-thiol | HePG2 (Liver) | 2.39 | 0.274 | Sorafenib | 0.069 |
| 5h | 7-unsubstituted quinazoline-2-thiol | HCT116 (Colon) | 5.89 | 0.215 | Sorafenib | 0.069 |
| 5p | 7-unsubstituted quinazoline-2-thiol | HCT116 (Colon) | 8.32 | 0.117 | Sorafenib | 0.069 |
| 5b | 2,3-disubstituted quinazolin-4(3H)-one | HepG2 (Liver) | 1.83 | -9.3 kcal/mol (Binding Affinity) | Sorafenib | -10.8 kcal/mol (Binding Affinity) |
Data synthesized from multiple sources.[4][7]
The data indicates that while Sorafenib remains a highly potent inhibitor of the VEGFR-2 enzyme, quinazoline derivatives like 5p show comparable, sub-micromolar inhibitory activity.[4] Compound 5d demonstrated significant cytotoxicity against the HePG2 liver cancer cell line, with an IC50 value of 2.39 µM, which is more potent than Sorafenib's effect on the same cell line (IC50 of 9.18 µM).[4] The structure-activity relationship (SAR) studies reveal that substitutions on the quinazoline core significantly influence both cytotoxicity and enzyme inhibition.[4][7]
PARP Inhibition: Overcoming Drug Resistance
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair.[3] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A novel series of 4-Hydroxyquinazoline derivatives has been designed to enhance sensitivity in PARP inhibitor-resistant cells.[3][8]
Table 2: Potency of 4-Hydroxyquinazoline Derivatives as PARP Inhibitors
| Compound ID | Target Cancer Cell Line (PARPi-Resistant) | IC50 (µM) | In Vivo Activity (Tumor Growth Suppression) |
| B1 | HCT-15 (Colon) | Not specified | Significant suppression at 25 mg/kg |
| B1 | HCC1937 (Breast) | Not specified | Not specified |
Data from a study on novel 4-Hydroxyquinazoline derivatives.[3][8]
Compound B1 from this series demonstrated superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines.[3][8] Mechanistic studies showed that B1 dose-dependently suppressed intracellular PAR formation and enhanced γH2AX aggregation, indicating effective PARP inhibition and induction of DNA damage.[3] An in vivo study confirmed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg, highlighting its potential to overcome PARP inhibitor resistance.[3][8]
DPP4 Inhibition: A Target for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP4) is a therapeutic target for type 2 diabetes. A series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP4 inhibitors.[5][9]
Table 3: Comparative Potency of Quinazoline Derivatives as DPP4 Inhibitors
| Compound ID | Substitution on Phenyl Moiety | IC50 (µM) vs. DPP4 | Reference Compound | IC50 (µM) vs. DPP4 (Ref.) |
| 9i | Chloro (on 6-bromo quinazoline) | 9.25 ± 0.57 | Sitagliptin | Not Specified |
| 9c | 4-Chloro | 15.3 ± 0.65 | Sitagliptin | Not Specified |
| 9g | Unsubstituted | 96.2 ± 6.82 | Sitagliptin | Not Specified |
Data from a study on 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives.[5][9]
The biological evaluation revealed that compound 9i , which has a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring, exhibited the most promising inhibitory activity with an IC50 of 9.25 µM.[5][9] The SAR analysis indicated that electron-withdrawing groups, particularly at the para position of the phenyl moiety, significantly enhanced DPP4 inhibitory activity in the order of Cl > Br > F.[5]
Key Experimental Protocols
The benchmarking of these compounds relies on robust and reproducible experimental methodologies. Below are standardized protocols for key assays used in the evaluation of quinazoline derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HePG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: General workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This protocol outlines the steps to determine the in vitro inhibitory activity of compounds against the VEGFR-2 enzyme.
Protocol Steps:
-
Assay Preparation: The assay is typically performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) in the appropriate assay buffer.[4]
-
Reaction Mixture: To each well, add the reaction buffer, the substrate (e.g., a poly-Glu, Tyr peptide), recombinant human VEGFR-2 enzyme, and the test compound or reference inhibitor (e.g., Sorafenib).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Signaling Pathway and Mechanism of Action
To understand the context of inhibition, it is crucial to visualize the signaling pathways in which these targets operate.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Perspectives
The 4-substituted piperidinyl/piperazinyl-2-phenylquinazoline scaffold is a remarkably versatile platform for developing potent and selective inhibitors against a range of therapeutic targets. The data compiled in this guide demonstrates that derivatives of this class exhibit potent activity against key targets in oncology (VEGFR-2, PARP) and metabolic disease (DPP4).
Specifically, certain quinazoline derivatives show cytotoxicity against cancer cell lines superior to that of the reference drug Sorafenib and can overcome resistance to existing PARP inhibitors.[3][4] Structure-activity relationship studies consistently show that the nature and position of substituents on both the quinazoline and phenyl rings are critical for optimizing potency and selectivity.[5]
Future research should focus on further optimizing these scaffolds to enhance their pharmacokinetic profiles and reduce potential off-target effects. The development of covalent reversible inhibitors, as explored for FGFR4, could also be a promising strategy to improve efficacy and duration of action.[11] Continued exploration of this chemical space will undoubtedly lead to the discovery of novel and effective therapeutic agents.
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Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Source: MDPI URL: [Link][3][8]
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Title: Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Source: Dove Medical Press URL: [Link][4]
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Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Source: PMC URL: [Link][5][9]
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Title: New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Source: PMC URL: [Link][7]
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Title: New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Source: PMC URL: [Link][12]
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A Researcher's Guide to Dose-Response Analysis: Evaluating 4-Hydroxypiperidinyl-2-phenylquinazoline
This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using the novel compound 4-Hydroxypiperidinyl-2-phenylquinazoline as a case study. Intended for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of experimental design, data interpretation, and comparative analysis, grounded in the principles of scientific integrity and reproducibility.
Introduction: The Significance of the Quinazoline Scaffold and the Rationale for Investigation
The quinazoline and quinazolinone core structures are prominent heterocyclic motifs in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, analgesic, and antiviral agents.[1][3][4] The 2-phenylquinazoline substitution, in particular, has been a focal point for designing compounds with diverse pharmacological profiles.[3][5]
The introduction of a 4-hydroxypiperidine moiety is a strategic design element. This versatile heterocyclic building block is frequently employed in medicinal chemistry to enhance pharmacokinetic properties and to introduce key interactions with biological targets.[6][7] For instance, the 4-hydroxypiperidine scaffold is a key component in the development of histamine H3 receptor antagonists and has been explored for its potential in oncology and neurodegenerative disease research.[6][8][9]
This guide will focus on a hypothetical novel compound, This compound (Compound X) , to illustrate the critical process of dose-response analysis. We will compare its activity profile against a well-characterized, hypothetical reference compound, "Standard Drug A," a known modulator of a G-protein coupled receptor (GPCR) pathway. This comparative approach is fundamental in drug discovery for benchmarking the potency and efficacy of new chemical entities.[10]
The Cornerstone of Pharmacology: Understanding the Dose-Response Curve
A dose-response curve is a fundamental tool in pharmacology that graphically depicts the relationship between the concentration of a drug and the magnitude of its biological effect.[11] These curves are essential for quantifying a drug's potency and efficacy, two key parameters that dictate its therapeutic potential.[12]
Typically, when plotted on a semi-logarithmic scale (logarithm of concentration on the x-axis and response on the y-axis), a dose-response curve assumes a sigmoidal or S-shaped form.[13] This graphical representation allows for the determination of several critical parameters:
-
EC50 (or IC50): The concentration of a drug that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists).[14] It is a primary measure of a drug's potency; a lower EC50/IC50 value indicates a more potent compound.[12]
-
Emax: The maximum biological response that can be elicited by the drug.[11] This parameter reflects the drug's efficacy.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding interaction between the drug and its target. Slopes greater or less than 1 can indicate cooperative binding or more complex biological responses.
Experimental Design for Robust Dose-Response Analysis
The generation of reliable dose-response data hinges on a meticulously designed and executed experimental protocol. The following section outlines a self-validating workflow for assessing the activity of Compound X and Standard Drug A in a cell-based assay.
Hypothetical Signaling Pathway
For the purpose of this guide, we will assume that Compound X, like many quinazoline derivatives, modulates a G-protein coupled receptor (GPCR) signaling pathway.[15][16] Specifically, we will hypothesize that it acts as an agonist on a GPCR that, upon activation, leads to an increase in intracellular calcium levels.
Caption: Hypothetical signaling pathway for Compound X.
Experimental Workflow
The following diagram illustrates a typical workflow for generating dose-response data in a high-throughput screening format.
Caption: Experimental workflow for a cell-based calcium flux assay.
Detailed Experimental Protocol
Objective: To determine the potency (EC50) and efficacy (Emax) of Compound X in comparison to Standard Drug A by measuring intracellular calcium mobilization in a recombinant cell line stably expressing the target GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Compound X and Standard Drug A
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPCR-expressing HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
On the day of the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound X and Standard Drug A in 100% DMSO.
-
Perform a serial dilution of the stock solutions in an appropriate assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
-
Calcium Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions.
-
Aspirate the growth medium from the cell plates and add 100 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add 25 µL of the diluted compounds to the respective wells and immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence response minus the baseline fluorescence.
-
Normalize the data by setting the response from the vehicle control (DMSO) as 0% and the maximal response from a saturating concentration of the Standard Drug A as 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).[17]
-
From the fitted curve, determine the EC50, Emax, and Hill slope for both Compound X and Standard Drug A.[12][18]
-
Comparative Statistical Analysis: Compound X vs. Standard Drug A
The primary objective of this analysis is to compare the pharmacological profiles of Compound X and Standard Drug A. The following table summarizes the hypothetical data obtained from the dose-response experiments.
| Parameter | Compound X | Standard Drug A |
| EC50 (nM) | 150 | 50 |
| Emax (% of Std. A) | 95% | 100% |
| Hill Slope | 1.1 | 1.0 |
| Goodness of Fit (R²) | 0.992 | 0.995 |
Interpretation of Results
-
Potency: Standard Drug A (EC50 = 50 nM) is approximately three times more potent than Compound X (EC50 = 150 nM). A lower EC50 value signifies that a lower concentration of the drug is required to achieve 50% of the maximal effect.[14]
-
Efficacy: Compound X exhibits slightly lower efficacy (Emax = 95%) compared to Standard Drug A. This suggests that even at saturating concentrations, Compound X may not be able to elicit the same maximal biological response as the standard drug.
-
Mechanism of Action: The Hill slopes for both compounds are close to 1, which is consistent with a simple bimolecular interaction with the receptor.
Statistical Significance
To determine if the observed differences in EC50 and Emax are statistically significant, appropriate statistical tests should be employed. A common approach is to use an F-test to compare the fits of the two dose-response curves.[19] This analysis can determine if a single curve can adequately describe both datasets or if separate curves (with different EC50 and/or Emax values) provide a significantly better fit.
Trustworthiness and Self-Validation in Dose-Response Assays
To ensure the reliability and reproducibility of the dose-response data, several quality control measures should be integrated into the experimental design:
-
Positive and Negative Controls: Every assay plate should include wells with a known agonist (positive control, e.g., Standard Drug A at a saturating concentration) and a vehicle control (negative control, e.g., DMSO).[20]
-
Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay.[21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for distinguishing between active and inactive compounds.
-
Replicates: Each data point on the dose-response curve should be the mean of at least three replicate wells. This allows for the calculation of standard errors and provides a measure of the variability in the data.
-
Nominal vs. Actual Concentrations: It is important to be aware that the nominal concentration of a compound added to the assay may not reflect the actual concentration at the target site due to factors like protein binding, degradation, or adsorption to plasticware.[22]
Conclusion and Future Directions
The statistical analysis of dose-response curves is a cornerstone of pharmacological research, providing critical insights into the potency and efficacy of novel compounds.[18] This guide has outlined a comprehensive framework for conducting and analyzing such studies, using the hypothetical compound this compound as an illustrative example.
The hypothetical data suggests that Compound X is a potent agonist of the target GPCR, albeit with slightly lower potency and efficacy compared to the established Standard Drug A. Further investigations would be warranted to explore the structure-activity relationship (SAR) of this series of compounds, with the aim of optimizing their pharmacological properties. Additionally, selectivity profiling against a panel of other receptors would be crucial to assess the compound's off-target effects.
By adhering to rigorous experimental design, incorporating self-validating quality control measures, and employing appropriate statistical analyses, researchers can generate high-quality, reproducible data that will drive informed decision-making in the drug discovery and development process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxypiperidinyl-2-phenylquinazoline
This document provides a detailed protocol for the safe and compliant disposal of 4-Hydroxypiperidinyl-2-phenylquinazoline and associated waste materials. As a compound frequently synthesized in medicinal chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step guidance grounded in established safety principles and regulatory standards.
Compound Identification and Hazard Assessment
A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be reliably constructed by examining its core chemical moieties: the quinazoline ring and the 4-hydroxypiperidine substituent.
Chemical Structure: this compound
-
Quinazoline Moiety: Quinazoline and its derivatives are heterocyclic aromatic compounds known for a wide range of biological activities.[1][2] Some derivatives are classified as skin, eye, and respiratory irritants.[3]
-
4-Hydroxypiperidine Moiety: This component is a combustible solid that is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is also harmful if swallowed.[4]
Based on this analysis, this compound must be handled as a hazardous substance. The precautionary principle dictates that the combined molecule should be treated with the same, if not greater, level of caution as its most hazardous component.
| Property | Inferred Characteristics for this compound | Source |
| Physical State | Likely a solid (crystalline powder) at room temperature. | [5] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4][6] |
| Combustibility | Assumed to be a combustible solid. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases. | [3][4] |
Globally Harmonized System (GHS) Hazard Pictograms:
-
Health Hazard: May be harmful if swallowed or cause respiratory irritation.
-
Exclamation Mark: Indicates skin and eye irritation.
Regulatory Framework: The Mandate for Proper Disposal
The disposal of chemical waste from laboratories is not merely a matter of good practice; it is a legal requirement. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.
Key RCRA tenets applicable to laboratories include:
-
Prohibition of Sewer or Trash Disposal: Hazardous chemicals cannot be poured down the drain or thrown in the regular trash.[8][9]
-
Waste Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[9][10]
-
Proper Containment: Waste must be collected in containers that are chemically compatible, in good condition, and securely sealed.[7][11]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and associated hazards.[8]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is full. It starts with proper handling and segregation at the point of generation.
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[12] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[4][12] |
Step-by-Step Disposal Protocol
This section provides a detailed workflow for managing different types of waste streams containing this compound.
Protocol 1: Disposal of Solid Waste
This applies to unused or expired pure compounds, reaction byproducts, or contaminated consumables (e.g., weigh boats, contaminated paper towels).
-
Container Selection: Choose a wide-mouth, sealable solid waste container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the generator's name, location (building/room), and the full chemical name: "this compound".
-
Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the creation of dust. All work should be performed inside a chemical fume hood.
-
Sealing: Keep the container sealed at all times, except when adding waste.[11]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials like strong acids and oxidizers.[10]
-
Pickup Request: Once the container is full, or before the maximum accumulation time is reached (typically six months for academic labs), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7]
Protocol 2: Disposal of Liquid Waste
This applies to solutions of the compound in organic solvents (e.g., from chromatography fractions or reaction workups).
-
Waste Stream Segregation: This is the most critical step. Determine the solvent type.
-
Non-Halogenated Organic Waste: Collect solutions in solvents like methanol, ethanol, acetone, ethyl acetate, or hexane in a dedicated "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Waste: Collect solutions in solvents like dichloromethane or chloroform in a dedicated "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect water-based solutions in a dedicated "Aqueous Hazardous Waste" container. Never mix organic solvents with aqueous waste streams.
-
-
Container Selection: Use a chemically resistant, sealable carboy (plastic is often preferred over glass to minimize breakage risk) equipped with a screw cap.[8]
-
Labeling: Label the carboy with "Hazardous Waste" and list all chemical constituents, including solvents, with estimated percentages. For example: "Methanol (80%), Ethyl Acetate (15%), this compound (5%)".
-
Collection: Using a funnel, carefully pour the liquid waste into the appropriate carboy inside a chemical fume hood. Do not fill the container more than 90% full to allow for vapor expansion.
-
Sealing and Storage: Securely cap the carboy and store it in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]
-
Pickup Request: Arrange for disposal through your EHS department once the container is full.
Protocol 3: Decontamination of Empty Containers
Empty containers that held the pure compound must be decontaminated before being disposed of as regular solid waste or recycled.
-
Initial Cleaning: Ensure the container is as empty as possible by scraping out any remaining solid residue. This residue must be disposed of as solid hazardous waste (Protocol 1).
-
Triple Rinsing: The container must be triple-rinsed.[10][13]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container. Cap and shake thoroughly to dissolve any remaining residue. Pour this first rinsate into the appropriate liquid hazardous waste container (Protocol 2). This first rinse is considered hazardous waste. [11]
-
Second and Third Rinses: Repeat the rinsing process two more times. Subsequent rinsates may be collected as hazardous waste or, depending on institutional policy, may be deemed non-hazardous. Consult your EHS department for guidance.
-
-
Drying: Allow the rinsed container to air-dry completely in a fume hood.
-
Final Disposal: Once clean and dry, deface or remove the original chemical label.[11] The container can now be disposed of in the appropriate receptacle for rinsed glass or plastic laboratory waste.
Spill Management Protocol
Accidents can happen, and a clear plan is essential for a safe response.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the full required PPE (safety goggles, lab coat, double nitrile gloves).
-
Containment:
-
Solid Spill: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Liquid Spill: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Cleanup:
-
Solid Spill: Carefully scoop the contaminated absorbent material into a designated bag or container.
-
Liquid Spill: Use absorbent pads to soak up the liquid, working from the outside in.
-
-
Disposal: All cleanup materials (pads, gloves, etc.) are considered hazardous waste. Place them in a sealed, labeled bag or container for disposal according to Protocol 1.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning cloths as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Decision workflow for waste segregation and disposal.
References
- Daniels Health. (2025, May 21).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Dartmouth College.Hazardous Waste Disposal Guide. Environmental Health and Safety.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Colorado Boulder.How to Dispose of Chemical Waste. Environmental Health and Safety.
- ERG Environmental.
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2023, September 25).
- University of Chicago.Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- CDH Fine Chemical.
- Autech Industry Co.,Ltd.
- PubChem.Piperidin-4-ol.
- Sigma-Aldrich.4-Hydroxypiperidine 98%.
- Al-Suhaimi, E., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
- Bi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research.
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Personal protective equipment for handling 4-Hydroxypiperidinyl-2-phenylquinazoline
Comprehensive Safety Protocol: Handling 4-Hydroxypiperidinyl-2-phenylquinazoline
This guide provides essential safety and handling protocols for this compound. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this directive is conservatively constructed based on the known toxicological and pharmacological profiles of its core chemical moieties: quinazoline and piperidine. Given that many quinazoline derivatives are potent, biologically active molecules, and piperidine derivatives can be corrosive and toxic, a high degree of caution is mandatory.[1][2] This compound must be handled as a potentially potent Active Pharmaceutical Ingredient (API), assuming a low Occupational Exposure Limit (OEL) until proven otherwise.[3][4]
The primary objective of this protocol is to eliminate or minimize exposure through a combination of robust engineering controls and stringent Personal Protective Equipment (PPE) usage.[5]
Hazard Assessment & Control Strategy
The risk profile of this compound is inferred from its structure:
-
Quinazoline Core: This scaffold is present in numerous pharmacologically active compounds, including anticancer agents, and can exhibit high biological potency and potential toxicity.[6][7][8]
-
Piperidine Moiety: Piperidine and its derivatives are known to be irritants, corrosive, and can be absorbed through the skin.[9][10] 4-Hydroxypiperidine, a direct precursor, is classified as a skin, eye, and respiratory irritant.[11][12][13]
Control Hierarchy: The fundamental strategy for safe handling is based on the hierarchy of controls. PPE, while critical, is the final barrier of protection.
-
Elimination/Substitution: (Not applicable for research objectives).
-
Engineering Controls: These are the primary methods for containment and exposure prevention.[3]
-
Administrative Controls: Standard Operating Procedures (SOPs), training, and designated work areas.
-
Personal Protective Equipment (PPE): The last line of defense against exposure.
All handling of this compound must occur within designated and controlled environments.
Engineering Controls: The First Line of Defense
PPE is ineffective without proper engineering controls. The choice of control is dictated by the physical form of the compound.
-
Handling Solids (Weighing, Aliquoting, Transferring): The open handling of potent powders is strictly prohibited.[3] All manipulations of the solid form of this compound must be performed within a containment device, such as:
-
Barrier Isolator (Glove Box): The preferred method for providing the highest level of containment, operating under negative pressure.[4][14]
-
Ventilated Balance Enclosure (VBE) / Powder Containment Hood: A specialized enclosure with high-efficiency particulate air (HEPA) filters designed for weighing potent compounds.
-
-
Handling Liquids (Solutions, Suspensions): All procedures involving solutions of the compound, including transfers, dilutions, and reactions, must be conducted inside a certified Chemical Fume Hood .[15]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is required for all activities involving this compound. Double-gloving is mandatory.[4]
Respiratory Protection
Due to the high risk associated with inhaling potent powders, robust respiratory protection is non-negotiable.
-
Required for Solids: A Powered Air-Purifying Respirator (PAPR) with a HEPA (P100) filter is required for all work with the solid compound, even within a containment enclosure.[4][14] A PAPR provides a positive pressure airflow, offering superior protection.
-
Required for Liquids: When handling solutions inside a certified chemical fume hood, a minimum of a well-fitted half-mask or full-face respirator with combination organic vapor/P100 cartridges is required.[15]
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to EN 166 (or equivalent) are required at all times.[11]
-
Face Shield: A full-face shield must be worn over safety goggles during any operation with a risk of splashes or when manipulating powder outside of an isolator.[2]
Body and Skin Protection
-
Coveralls: A disposable, low-linting coverall (e.g., Tyvek® or similar) with elasticated wrists and ankles is required to prevent skin contact.[9][16]
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Chemically resistant gloves (e.g., thicker nitrile or butyl rubber). Cuffs must be pulled over the sleeves of the coverall.[10]
-
Integrity Check: Always inspect gloves for tears or punctures before use.[10]
-
Frequent Changes: Change outer gloves immediately upon suspected contamination or after a maximum of two hours of use.
-
-
Foot Protection: Chemically resistant, closed-toe safety footwear is required. Disposable shoe covers must be worn and changed upon exiting the designated handling area.
PPE Summary by Task
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body/Foot Protection |
| Weighing/Handling Solid | Barrier Isolator or VBE | PAPR with HEPA Filter | Safety Goggles & Face Shield | Double Gloves (Nitrile) | Disposable Coverall, Shoe Covers |
| Handling Solutions | Chemical Fume Hood | Half-Mask/Full-Face Respirator | Safety Goggles | Double Gloves (Nitrile) | Disposable Coverall, Shoe Covers |
| Spill Cleanup | N/A | PAPR or SCBA | Safety Goggles & Face Shield | Double Heavy-Duty Gloves | Chemical Resistant Suit/Apron |
Operational Plans: Step-by-Step Procedures
Donning PPE (Putting On)
Follow a strict sequence to ensure full protection and no cross-contamination.
-
Perform hand hygiene.
-
Don inner pair of gloves.
-
Don disposable coverall and shoe covers.
-
Don respirator (perform a seal check if using a tight-fitting mask).
-
Don safety goggles.
-
Don face shield.
-
Don outer pair of gloves, ensuring cuffs are pulled over the coverall sleeves.
Doffing PPE (Taking Off)
This process is critical to prevent contaminating yourself and the surrounding area. It should be performed in a designated doffing area or antechamber.
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of immediately in the hazardous waste bin.
-
Remove face shield and goggles from the back.
-
Remove coverall and shoe covers, rolling them down and away from the body to contain the contaminated side. Dispose of immediately.
-
Remove respirator.
-
Remove inner gloves using the same technique as the outer gloves.
-
Perform thorough hand hygiene with soap and water.
Disposal and Decontamination Plan
Improper disposal can lead to environmental contamination and unintended exposure.[17][18]
-
Solid Waste: All disposable items that have come into contact with the compound (gloves, coveralls, wipes, pipette tips, contaminated weighing paper) are considered hazardous waste.
-
Action: Collect all solid waste in a dedicated, puncture-proof, and clearly labeled hazardous waste container. The container must be sealed before removal from the lab.[19]
-
-
Liquid Waste: All solutions containing the compound and any solvents used for rinsing contaminated glassware must be collected as hazardous liquid waste.
-
Action: Collect in a sealed, properly vented, and clearly labeled waste container. Do not mix incompatible waste streams.[19] Segregate halogenated and non-halogenated solvents.
-
-
Decontamination:
-
Surfaces: Use a suitable deactivating solution (if known) or a surfactant-based cleaning agent followed by 70% ethanol. The cleaning must be validated to be effective.
-
Glassware: Rinse with a suitable solvent to dissolve the compound, collecting the rinsate as hazardous liquid waste. Then, follow standard laboratory washing procedures.
-
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. agnopharma.com [agnopharma.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. ashp.org [ashp.org]
- 17. mdpi.com [mdpi.com]
- 18. acs.org [acs.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
